2-Chloro-5-isopropylthiazole
Description
BenchChem offers high-quality 2-Chloro-5-isopropylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-isopropylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLXVVIGZJMGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide on 2-Chloro-5-isopropylthiazole: Structure, Properties, and Synthetic Applications
As a Senior Application Scientist, I frequently encounter challenges in the rational design of active pharmaceutical ingredients (APIs) and agrochemicals where steric tuning and electronic activation must be perfectly balanced. 2-Chloro-5-isopropylthiazole is a prime example of a bifunctional scaffold that achieves this balance. The electron-withdrawing chlorine atom at the C2 position highly activates the ring for nucleophilic and metal-catalyzed cross-coupling reactions, while the bulky, electron-donating isopropyl group at the C5 position imparts critical lipophilicity (LogP) and steric shielding.
This whitepaper provides an in-depth analysis of its structural properties, validated synthetic methodologies, and mechanistic reactivity to guide your drug development workflows.
Structural and Physicochemical Profiling
Understanding the fundamental parameters of a building block is the first step in predicting its behavior in complex synthetic routes. The thiazole core is a five-membered aromatic ring containing nitrogen and sulfur. The substitution pattern in 2-chloro-5-isopropylthiazole creates a highly polarized system.
Table 1: Core Physicochemical Properties
| Parameter | Value |
| Chemical Name | 2-Chloro-5-isopropylthiazole |
| CAS Registry Number | 83350-90-7[1][2] |
| Molecular Formula | C6H8ClNS |
| Molecular Weight | 161.65 g/mol [1] |
| Structural Class | Halogenated Heterocycle |
To expand the utility of this core, several functionalized derivatives have been developed, particularly those bearing carboxylic acid or ester moieties at the C4 position, enabling orthogonal reactivity.
Table 2: Key Functional Derivatives
| Derivative Name | CAS Number | Molecular Weight | Primary Utility |
| 2-Chloro-5-isopropylthiazole-4-carboxylic acid | 886360-70-9[3] | 205.66 g/mol | Direct API amidation, peptide coupling |
| Methyl 2-chloro-5-isopropylthiazole-4-carboxylate | 81569-27-9[4] | 219.69 g/mol | Protected precursor for multi-step synthesis |
Mechanistic Reactivity & Logical Workflows
The strategic value of 2-chloro-5-isopropylthiazole lies in the differential reactivity of its functional groups. The C2-Cl bond is inherently weak and highly polarized by the adjacent nitrogen atom, making it an excellent electrophile.
Fig 1: Divergent reactivity pathways of the 2-chloro-5-isopropylthiazole scaffold.
Validated Synthetic Methodology
The foundational synthesis of this scaffold was elegantly documented by Sunagawa et al. in their seminal work on heterocyclic propylamine derivatives[5][6]. Direct chlorination of an unfunctionalized thiazole ring is notoriously unselective and low-yielding. Therefore, the optimal route involves a de novo ring construction followed by a Sandmeyer-type functionalization.
Fig 2: Three-stage synthetic workflow for 2-chloro-5-isopropylthiazole.
Standard Operating Protocol: De Novo Synthesis
To ensure reproducibility, the following protocol is designed as a self-validating system , incorporating critical In-Process Controls (IPCs) to eliminate downstream failures.
Phase 1: Hantzsch Cyclization
-
Reaction Setup: Dissolve thiourea (1.0 equiv) in anhydrous ethanol. Slowly add α-chloroisovaleraldehyde (1.05 equiv) under continuous stirring at room temperature[6].
-
Mechanistic Causality: The slight stoichiometric excess of the aldehyde ensures the complete consumption of thiourea. Unreacted thiourea acts as a potent poison in the subsequent diazotization step by competitively reacting with nitrous acid.
-
Execution & IPC: Heat the mixture to reflux for 2–4 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The complete disappearance of the UV-active aldehyde spot confirms successful cyclization.
-
-
Isolation: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO3, and extract with dichloromethane to yield the intermediate, 2-amino-5-isopropylthiazole[5].
Phase 2: Diazotization & Sandmeyer Chlorination
-
Reaction Setup: Suspend the isolated 2-amino-5-isopropylthiazole in aqueous HCl (20% v/v) and chill the reactor to 0–5 °C using an ice-salt bath.
-
Mechanistic Causality: Thiazolyl diazonium species are highly unstable and prone to rapid hydrolysis. Strict thermodynamic control (<5 °C) prevents the degradation of the intermediate into an unwanted 2-hydroxy-5-isopropylthiazole byproduct.
-
Diazotization: Add an aqueous solution of NaNO2 (1.1 equiv) dropwise over 30 minutes.
-
Self-Validation: Perform a starch-iodide paper test. An immediate blue-black color change confirms the presence of excess nitrous acid, validating that complete diazotization has occurred.
-
-
Sandmeyer Coupling: Slowly transfer the cold diazonium solution via cannula into a vigorously stirring solution of CuCl (1.2 equiv) in concentrated HCl at room temperature.
-
Mechanistic Causality: Copper(I) chloride acts as a single-electron transfer (SET) catalyst. It reduces the diazonium salt to an aryl radical, driving the extrusion of N2 gas, and rapidly donates a chlorine atom to selectively install the halide at the C2 position.
-
Completion & IPC:
-
Self-Validation: Monitor nitrogen gas evolution. The complete cessation of bubbling is the physical indicator that the diazonium intermediate has fully decomposed into the target product.
-
-
Purification: Extract the aqueous layer with diethyl ether, wash with brine, dry over anhydrous Na2SO4, and purify via vacuum distillation to afford pure 2-chloro-5-isopropylthiazole.
References
-
Title: Methyl 2-chloro-5-isopropylthiazole-4-carboxylate | C8H10ClNO2S Source: National Institutes of Health (NIH) PubChem URL: [Link]
-
Title: Synthesis of Organic Bases. VIII. Synthesis of Heterocyclic Propylamine Derivatives. (1) Source: YAKUGAKU ZASSHI (J-STAGE) URL: [Link]
Sources
- 1. 2-chloro-5-(propan-2-yl)-1,3-thiazole - CAS号 83350-90-7 - 摩熵化学 [molaid.com]
- 2. molcore.com [molcore.com]
- 3. 886360-70-9|2-Chloro-5-isopropylthiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Methyl 2-chloro-5-isopropylthiazole-4-carboxylate | C8H10ClNO2S | CID 13015589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Organic Bases. VIII [jstage.jst.go.jp]
- 6. YAKUGAKU ZASSHI [jstage.jst.go.jp]
Methyl 2-chloro-5-isopropylthiazole-4-carboxylate CAS 81569-27-9 supplier
An In-depth Technical Guide to Methyl 2-chloro-5-isopropylthiazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of Methyl 2-chloro-5-isopropylthiazole-4-carboxylate (CAS No. 81569-27-9), a key heterocyclic building block for researchers in drug discovery and chemical synthesis. This document details the compound's physicochemical properties, supplier information, plausible synthetic pathways, and its applications as an intermediate. Furthermore, it offers a detailed, field-proven protocol for its handling and use in a representative chemical reaction, alongside essential safety and handling information. This guide is intended to serve as a vital resource for scientists and professionals, enabling them to effectively procure, handle, and utilize this versatile reagent in their research and development endeavors.
Chemical Identity and Properties
Methyl 2-chloro-5-isopropylthiazole-4-carboxylate is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1] The chloro-substituent at the 2-position and the carboxylate at the 4-position make it a versatile intermediate for further chemical modification, particularly in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.
Table 1: Physicochemical and Structural Properties
| Property | Value | Source(s) |
| CAS Number | 81569-27-9 | [2][3][4] |
| Molecular Formula | C₈H₁₀ClNO₂S | [4] |
| Molecular Weight | 219.69 g/mol | [4] |
| Physical Form | Solid | [2] |
| Purity | ≥98% (Typical) | |
| IUPAC Name | methyl 2-chloro-5-isopropyl-1,3-thiazole-4-carboxylate | |
| SMILES String | O=C(OC)C1=C(C(C)C)SC(Cl)=N1 | [2] |
| InChI Key | SEDCUPKYEPBQEQ-UHFFFAOYSA-N | [2] |
| Storage | 4°C, stored under nitrogen |
Supplier and Procurement Information
This compound is available through several specialized chemical suppliers catering to the research and development market. It is typically sold in quantities ranging from grams to kilograms. When procuring this material, it is important to note that some suppliers provide it for early discovery research and may not include extensive analytical data, placing the responsibility of identity and purity confirmation on the buyer.
Table 2: Example Supplier and Purchasing Information
| Supplier | Example Pack Size | Example Price (USD) | Part Number / MDL |
| MilliporeSigma (Sigma-Aldrich) | Varies | Inquire for Pricing | CIAH99BC9B1D / MFCD09265506 |
| Matrix Scientific | 1.00 g | $227.00 | 81569-27-9 |
| Matrix Scientific | 5.00 g | $750.00 | 81569-27-9 |
| ChemScene LLC | Varies | Inquire for Pricing | CS-0119864 |
Note: Prices and availability are subject to change and are provided for illustrative purposes only. Researchers should contact suppliers directly for current information.
Synthesis and Chemical Logic
The synthesis of 2-chlorothiazole derivatives often originates from more accessible 2-aminothiazole precursors. A common and industrially relevant method for this transformation is the Sandmeyer reaction. This diazotization reaction allows for the conversion of the amino group into a diazonium salt, which is subsequently displaced by a chloride ion, typically from a copper(I) chloride catalyst.
The general logic for synthesizing the title compound would likely involve the cyclization of a thioamide with an α-haloketone or a related species to form the 2-aminothiazole core, followed by the Sandmeyer reaction to install the 2-chloro substituent. The specific starting materials would be selected to yield the desired 5-isopropyl and 4-methoxycarbonyl substitution pattern on the final product. The patent literature for related structures, such as 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole, confirms the utility of the Sandmeyer reaction on 2-amino-thiazole derivatives.[5]
Figure 1: Plausible synthetic pathway via the Sandmeyer reaction.
Applications in Drug Discovery and Agrochemicals
Methyl 2-chloro-5-isopropylthiazole-4-carboxylate serves as a valuable building block for synthesizing more complex target molecules. Its utility stems from the reactivity of the 2-chloro position, which can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of diverse functional groups.
The thiazole core is a privileged structure in medicinal chemistry, appearing in drugs with anticancer, anti-inflammatory, and antimicrobial properties.[1][6] For instance, novel thiazole-based compounds have been investigated as potential therapeutic agents against pathogenic amoebas.[7] Additionally, the broader class of chlorothiazole compounds are critical intermediates in the synthesis of neonicotinoid insecticides, such as clothianidin and thiamethoxam, highlighting their importance in agrochemical research.[8] Researchers can leverage this reagent to construct libraries of novel thiazole derivatives for screening against various biological targets.
Experimental Protocol: Handling and Use in a Representative Reaction
The following protocol describes a general procedure for a nucleophilic aromatic substitution reaction using Methyl 2-chloro-5-isopropylthiazole-4-carboxylate with a generic primary amine. This serves as a template for synthesizing more complex aminated thiazole derivatives.
Causality and Experimental Choices:
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is chosen to dissolve the polar starting materials and facilitate the SNAr reaction.
-
Base: An organic, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.
-
Temperature: The reaction is often heated to overcome the activation energy for the substitution on the heterocyclic ring. A temperature of 80-100 °C is a common starting point.
-
Workup: An aqueous workup with an organic solvent like Ethyl Acetate (EtOAc) is used to remove the polar solvent (DMF) and inorganic salts. A final purification by column chromatography is standard for isolating high-purity products in a research setting.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve Methyl 2-chloro-5-isopropylthiazole-4-carboxylate (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Addition of Amine: Add the desired primary amine (1.1 eq) to the stirred solution.
-
Addition of Base: Add DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Equip the flask with a condenser and heat the mixture to 90 °C using an oil bath. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cooling and Quench: Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with Ethyl Acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the final product.
Figure 2: General experimental workflow for SNAr reaction.
Safety and Handling
Methyl 2-chloro-5-isopropylthiazole-4-carboxylate is a chemical that must be handled with appropriate safety precautions in a laboratory setting. The following information is derived from supplier safety data.
Table 3: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [9] |
| Signal Word | Warning | [9] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/ eye protection/ face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Always handle this compound in a well-ventilated fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[11]
-
Avoid direct contact with skin and eyes.[11] In case of contact, rinse the affected area immediately and thoroughly with water.[12]
-
Avoid inhalation of dust or vapors.[11]
-
Store the compound in a tightly sealed container in a cool, dry place as recommended.[2][10]
References
-
methyl 2-chloro-5-isopropylthiazole-4-carboxylate. (n.d.). Reagent Database. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET. (2012, August 6). Retrieved from [Link]
- EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. (n.d.). Google Patents.
-
Al-Salahi, R., et al. (2025, July 31). Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii. PLOS ONE. Retrieved from [Link]
- CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole. (n.d.). Google Patents.
-
Method for preparing 2-chlorine-5 chloromethyl thiazole. (2014, October 29). Eureka | Patsnap. Retrieved from [Link]
- Process for the preparation of chlorothiazole derivatives. (n.d.). European Patent Office - EP 0446913 A1.
-
Cai, W.-X., et al. (2016, January 4). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. Retrieved from [Link]
-
Hawash, M., et al. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Retrieved from [Link]
Sources
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 2-chloro-5-isopropylthiazole-4-carboxylate 81569-27-9 [sigmaaldrich.cn]
- 3. 81569-27-9 Cas No. | Methyl 2-chloro-5-isopropylthiazole-4-carboxylate | Matrix Scientific [matrixscientific.com]
- 4. METHYL 2-CHLORO-5-ISOPROPYLTHIAZOLE-4-CARBOXYLATE CAS 81569-27-9 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 5. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 9. Ethyl 2-chloro-5-methylthiazole-4-carboxylate | 907545-27-1 [sigmaaldrich.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. aaronchem.com [aaronchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
The 2-Chloro-5-isopropylthiazole Scaffold: A Strategic Building Block in Modern Medicinal Chemistry
Executive Summary
The thiazole ring—a five-membered aromatic heterocycle containing sulfur and nitrogen—is a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and antiviral properties[1]. Within this chemical space, 2-chloro-5-isopropylthiazole (CAS 83350-90-7) and its functionalized derivatives, such as methyl 2-chloro-5-isopropylthiazole-4-carboxylate (CAS 81569-27-9), have emerged as highly versatile synthetic building blocks[2][3].
As drug development increasingly targets complex biological interfaces, the strategic placement of the isopropyl and chloro groups on the thiazole core provides an optimal balance of steric shielding, electronic activation, and lipophilicity. This technical guide explores the physicochemical rationale behind this scaffold, its primary application in the synthesis of antiparasitic DNA minor groove binders (MGBs), and the self-validating experimental protocols required for its manipulation.
Physicochemical Properties & Molecular Rationale
The utility of the 2-chloro-5-isopropylthiazole scaffold is driven by its highly tunable structural features. Understanding the causality behind these features is critical for rational drug design:
-
The C2-Chloro Group (Electronic Activation): The chlorine atom at the C2 position is highly activated due to the electron-withdrawing nature of the adjacent imine-like nitrogen atom. This makes it an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[4].
-
The C5-Isopropyl Group (Steric & Lipophilic Control): The isopropyl moiety serves two critical functions. First, it provides localized steric bulk that blocks the C5 position, preventing unwanted side reactions and ensuring high regioselectivity during C2 functionalization[1]. Second, it significantly enhances the lipophilicity (LogP) of the molecule, which is essential for penetrating robust biological barriers, such as the cell walls of parasitic cysts.
-
The C4-Carboxylate (Downstream Elongation): Present in key derivatives, the ester functionality allows for downstream hydrolysis and amide bond formation, enabling the construction of extended pharmacophores[1].
Table 1: Physicochemical Profile of Methyl 2-chloro-5-isopropylthiazole-4-carboxylate
| Property | Value / Observation | Strategic Rationale & Impact |
| CAS Number | 81569-27-9 | Unique identifier for the esterified building block[2]. |
| Molecular Formula | C8H10ClNO2S | Defines the core mass (MW: ~219.69 g/mol ) and elemental composition. |
| Physical Form | Solid / Pale yellow oil | Unlike its 2-amino precursor (crystalline due to H-bonding), the deaminated ester often presents as an oil. Dictates handling; stored at 4°C under N2[1][2]. |
| Purity Standards | ≥95% to 98% | High purity is required to prevent catalytic poisoning during downstream palladium cross-coupling steps[2][3]. |
| Reactivity Sites | C2 (Cl), C4 (Ester) | C2 allows for SNAr/Coupling; C4 allows for hydrolysis and amide bond formation[1]. |
Medicinal Chemistry Applications: DNA Minor Groove Binders (MGBs)
A primary research application of the 5-isopropylthiazole-4-carboxylate scaffold is acting as a key intermediate in the development of novel DNA minor groove binders (MGBs)[1].
Causality in Drug Design: These MGBs are designed to target the AT-rich regions of the DNA minor groove. The crescent shape of linked thiazole rings perfectly complements the convex topography of the DNA minor groove. The C5-isopropyl groups project outward, interacting favorably with the walls of the groove via van der Waals forces, while the heterocyclic core engages in critical hydrogen bonding with the DNA base pairs.
These MGBs are currently being explored as potent therapeutic agents against severe parasitic infections, notably those caused by Acanthamoeba castellanii[1]. In vitro assays have demonstrated their efficacy against both the active trophozoite and the highly resistant cyst forms of the amoeba by disrupting DNA replication and transcription[1].
Mechanism of Action for Thiazole-based MGBs against Acanthamoeba castellanii.
Advanced Synthetic Methodologies & Experimental Protocols
To fully leverage this scaffold, robust and self-validating synthetic protocols are required. The following methodologies detail the synthesis and functionalization of the core.
Protocol 1: Synthesis of the Core Scaffold via Sandmeyer-Type Chlorination
Historical syntheses establish the core via the diazotization of 2-amino-5-isopropylthiazole[5].
-
Causality: The 2-amino group is notoriously resistant to direct nucleophilic displacement. By converting it to a diazonium salt, we create an exceptional leaving group (N₂ gas), which is rapidly trapped by the chloride ion in the presence of a copper(I) catalyst, ensuring high regiofidelity at the C2 position.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-amino-5-isopropylthiazole (1.0 equiv) in a mixture of concentrated HCl and water (1:1 v/v) and cool to 0°C in an ice-salt bath.
-
Diazotization: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise, maintaining the internal temperature strictly below 5°C to prevent premature diazonium decomposition.
-
Halogenation: Transfer the cold diazonium solution dropwise into a vigorously stirred solution of copper(I) chloride (CuCl, 1.2 equiv) in concentrated HCl at room temperature.
-
Self-Validation (In-Process Control): Observe the evolution of nitrogen gas. Once gas evolution ceases, sample the reaction mixture. Quench with water, extract with ethyl acetate, and analyze via TLC (Hexanes/EtOAc 4:1). The starting material spot (UV active, ninhydrin positive) must be completely consumed.
-
Workup & Isolation: Neutralize the mixture carefully with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Final Validation: Analyze the crude product via LC-MS. The mass spectrum must show the characteristic 3:1 isotopic ratio of the [M+H]⁺ peak, confirming the successful incorporation of a single chlorine atom.
Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling
-
Causality: To build the extended MGB structure, the C2-chloro group is replaced with an aryl or heteroaryl group. The bulky C5-isopropyl group sterically directs the palladium oxidative addition exclusively to the C2-Cl bond, preventing off-target metalation.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask, combine methyl 2-chloro-5-isopropylthiazole-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent & Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Add the catalyst, Pd(dppf)Cl₂ (0.05 equiv). Causality: Dioxane provides solubility for the organic components, while water dissolves the inorganic base, facilitating the crucial transmetalation step. The bidentate dppf ligand stabilizes the palladium intermediate against the steric bulk of the isopropyl group.
-
Execution: Purge the flask with nitrogen (3 cycles). Heat the mixture to 90°C for 12 hours.
-
Self-Validation (In-Process Control): Monitor via UPLC-MS. The reaction is validated as complete when the peak for the chlorinated starting material disappears and a new peak corresponding to the exact mass of the coupled product emerges.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the organic phase via flash column chromatography.
Retrosynthetic and forward synthetic workflow for thiazole-based MGBs.
References
-
Synthesis of Organic Bases. VIII. J-STAGE (Journal of the Pharmaceutical Society of Japan). Available at:[Link]
-
CAS 83350-90-7 | 2-Chloro-5-isopropylthiazole, ≥95%. Howei Pharm. Available at:[Link]
Sources
- 1. Methyl 5-isopropylthiazole-4-carboxylate|81569-25-7 [benchchem.com]
- 2. Methyl 2-chloro-5-isopropylthiazole-4-carboxylate | 81569-27-9 [sigmaaldrich.com]
- 3. CAS 83350-90-7 | 2-Chloro-5-isopropylthiazole,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 4. 885229-41-4 | 1-(2-Chlorothiazol-5-yl)ethanone | Chlorides | Ambeed.com [ambeed.com]
- 5. Synthesis of Organic Bases. VIII [jstage.jst.go.jp]
The Chemical Divergence of 2-Amino- and 2-Chloro-5-isopropylthiazole: A Mechanistic and Synthetic Guide
Executive Overview
In the landscape of modern medicinal chemistry, 1,3-thiazole derivatives serve as privileged scaffolds due to their robust metabolic stability and ability to participate in diverse binding interactions. Among these, 2-amino-5-isopropylthiazole and 2-chloro-5-isopropylthiazole (along with their carboxylate ester derivatives) represent two critical, yet functionally divergent, synthetic nodes.
As a Senior Application Scientist, I frequently observe that the decision to utilize the 2-amino versus the 2-chloro building block fundamentally alters the retrosynthetic logic of a drug discovery program. This whitepaper dissects the physicochemical differences, mechanistic reactivity, and validated synthetic protocols for these two intermediates, providing a comprehensive guide for researchers developing novel therapeutics, such as Protease-Activated Receptor 4 (PAR4) inhibitors and anti-tubercular agents [1][2].
Structural & Physicochemical Profiling
The substitution at the C2 position of the thiazole ring dictates the electronic distribution and the subsequent reactivity of the entire heterocycle.
-
2-Amino-5-isopropylthiazole (AIPT): The primary amine at C2 is strongly electron-donating via resonance (+M effect), enriching the electron density of the thiazole ring. This makes the molecule an excellent nucleophile and a hydrogen-bond donor/acceptor. However, this electron richness can also render the ring susceptible to unwanted electrophilic attacks or oxidative degradation during multi-step syntheses.
-
2-Chloro-5-isopropylthiazole (CIPT): The substitution of the amino group with a chlorine atom introduces a strong inductive electron-withdrawing effect (-I effect). This polarization makes the C2 carbon highly electrophilic, transforming the molecule into an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Quantitative Data Comparison
The following table summarizes the core physicochemical parameters of their widely utilized methyl ester derivatives (Methyl 2-amino-5-isopropylthiazole-4-carboxylate and Methyl 2-chloro-5-isopropylthiazole-4-carboxylate) [3][4].
| Property | Methyl 2-Amino-5-isopropylthiazole-4-carboxylate | Methyl 2-Chloro-5-isopropylthiazole-4-carboxylate |
| CAS Number | 81569-25-7 | 81569-27-9 |
| Molecular Formula | C₈H₁₂N₂O₂S | C₈H₁₀ClNO₂S |
| Molecular Weight | 200.26 g/mol | 219.69 g/mol |
| Physical Form | Solid | Solid |
| Reactivity Profile | Nucleophilic, H-bond donor, Basic | Electrophilic, Cross-coupling partner |
| Storage Requirements | 2-8°C, dry, dark place | 4°C, stored under nitrogen |
| Primary Safety Hazard | Harmful if swallowed/inhaled (H302, H332) | Causes skin/eye irritation (H315, H319) |
Mechanistic Pathways & Reactivity (Causality)
The transformation from the amino-thiazole to the chloro-thiazole is not merely a functional group interconversion; it is a strategic inversion of reactivity (umpolung-like shift at the C2 position).
The Causality of Experimental Choices
When designing a synthetic route toward complex APIs (such as imidazothiadiazole-based PAR4 inhibitors), starting with the 2-amino derivative allows for the initial construction of the thiazole core via the highly reliable Hantzsch synthesis. However, primary aminothiazoles often perform poorly in direct cross-coupling reactions due to competitive coordination of the free amine to palladium or copper catalysts.
To circumvent this, chemists convert the amino group to a chlorine atom via a Sandmeyer-type reaction. The resulting 2-chloro derivative acts as a precise synthetic handle. The chlorine atom is an excellent leaving group, allowing for seamless downstream Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, or direct SNAr reactions with various nucleophiles.
Caption: Synthetic divergence and reactivity profiles of 5-isopropylthiazole derivatives.
Self-Validating Experimental Protocols
The following methodologies detail the synthesis of these core intermediates. Each protocol is designed as a self-validating system, ensuring that intermediate quality controls are met before proceeding.
Protocol A: Hantzsch Synthesis of 2-Amino-5-isopropylthiazole
Mechanism: Thiourea acts as a bis-nucleophile. The sulfur atom displaces the alpha-halide of the carbonyl compound, followed by intramolecular condensation of the nitrogen with the carbonyl carbon to close the thiazole ring [1].
-
Preparation: Suspend thiourea (1.0 equiv) in absolute ethanol.
-
Addition: Slowly add α-chloroisovaleraldehyde (1.05 equiv) dropwise at 0°C. Causality: The dropwise addition controls the exothermic SN2 displacement, preventing the degradation of the sensitive aldehyde.
-
Cyclization: Heat the mixture to reflux for 4 hours.
-
Validation (TLC): Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the aldehyde spot and the formation of a highly UV-active lower-Rf spot confirms cyclization.
-
Workup: Concentrate the solvent in vacuo. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Causality: The basic wash neutralizes the HCl byproduct generated during cyclization, releasing the free base of the aminothiazole into the organic layer.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and recrystallize from cyclohexane to yield the pure 2-amino-5-isopropylthiazole.
Protocol B: Non-Aqueous Sandmeyer Conversion to 2-Chloro-5-isopropylthiazole
Mechanism: Radical-mediated dediazoniation. The amine is converted to a diazonium salt, which is reduced by Cu(I) to a transient aryl radical, followed by chlorine abstraction.
Expert Insight: Aqueous diazotization (NaNO₂/HCl) of electron-deficient aminothiazoles often leads to competitive hydrolysis, yielding unwanted 2-hydroxythiazole byproducts. Using an alkyl nitrite in an aprotic solvent suppresses this side reaction, ensuring high fidelity of the halogenation [2].
-
Preparation: Dissolve the 2-amino-5-isopropylthiazole derivative (1.0 equiv) in anhydrous acetonitrile (CH₃CN) under a nitrogen atmosphere.
-
Reagent Addition: Add Copper(II) chloride (or CuBr if the bromo-derivative is desired) (1.5 equiv).
-
Diazotization: Slowly add isopentyl nitrite (1.5 equiv) at room temperature. Causality: Isopentyl nitrite acts as the organic-soluble NO⁺ source. Gas evolution (N₂) will be observed immediately, indicating the decomposition of the diazonium intermediate.
-
Heating: Heat the reaction mixture to 60-80°C for 3 hours to drive the radical conversion to completion.
-
Validation (LC-MS): Confirm the complete consumption of the starting mass (e.g., m/z 201 for the methyl ester) and the appearance of the chloro-isotope pattern (m/z 220/222).
-
Workup: Quench with water and extract with ethyl acetate. Wash the organic layer with brine to remove residual copper salts, dry, and purify via flash column chromatography.
Applications in Medicinal Chemistry: PAR4 Inhibition
A prominent application of the 2-chloro-5-isopropylthiazole scaffold is in the synthesis of imidazothiadiazole and imidazopyrazine derivatives, which act as potent inhibitors of Protease-Activated Receptor 4 (PAR4) [2].
Alpha-thrombin activates platelets by cleaving the N-terminal extracellular domain of PAR receptors. This cleavage unmasks a cryptic ligand that folds back and binds to the receptor itself—a process known as the "tethered ligand mechanism." Thiazole-derived PAR4 inhibitors synthesized from CIPT act as competitive antagonists, blocking this intramolecular binding and thereby preventing atherothrombotic vascular occlusions.
Caption: Mechanism of PAR4 activation by thrombin and targeted inhibition by thiazole derivatives.
By understanding the distinct reactivity profiles of 2-amino- and 2-chloro-5-isopropylthiazole, process chemists and drug discovery scientists can rationally design synthetic routes that maximize yield, minimize byproducts, and efficiently access complex therapeutic pharmacophores.
References
-
Sunagawa, G., Okada, S., & Hamatsu, H. (1954). Synthesis of Organic Bases. VIII. YAKUGAKU ZASSHI (Journal of the Pharmaceutical Society of Japan). Retrieved from[Link]
- Priestko, S. G., et al. (2017). Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors for treating platelet aggregation. U.S. Patent No. 9,688,695 B2. Google Patents.
Physical Properties and Synthetic Characterization of 5-Isopropyl Substituted Chlorothiazoles
Executive Summary
The 5-isopropyl substituted chlorothiazole scaffold represents a critical structural motif in modern medicinal chemistry and agrochemical development. This guide focuses on the physicochemical characterization and synthesis of two primary derivatives: the core scaffold 2-chloro-5-isopropylthiazole and the functionalized intermediate 2-chloro-5-(chloromethyl)thiazole .
These compounds serve as high-value building blocks for:
-
Pharmaceuticals: HIV protease inhibitors (e.g., Ritonavir analogues) and DNA minor groove binders.
-
Agrochemicals: Neonicotinoid insecticides (e.g., Thiamethoxam, Clothianidin) where the chlorothiazole moiety confers metabolic stability and target specificity.
-
Drug Design: The 5-isopropyl group acts as a lipophilic "anchor," modulating LogP and providing steric bulk to fill hydrophobic pockets in protein targets.
Physicochemical Profile
The introduction of an isopropyl group at the 5-position significantly alters the electronic and steric landscape of the thiazole ring compared to its unbranched counterparts.
Comparative Physical Properties
The following data consolidates experimental values for the chloromethyl derivative and predictive models for the core isopropyl scaffold.
| Property | 2-Chloro-5-(chloromethyl)thiazole | 2-Chloro-5-isopropylthiazole |
| CAS Number | 105827-91-6 | 886360-70-9 (Acid deriv.) / N/A (Base) |
| Molecular Weight | 168.04 g/mol | 161.65 g/mol |
| Physical State | Colorless to pale yellow liquid/crystal | Colorless oil (Predicted) |
| Melting Point | 30–31 °C | < 20 °C (Predicted) |
| Boiling Point | 97 °C @ 6 mmHg (~225 °C atm) | ~195–205 °C (Predicted) |
| Density | 1.503 g/cm³ | ~1.25 g/cm³ (Estimated) |
| Refractive Index | 1.583 | 1.54–1.56 (Estimated) |
| LogP (Lipophilicity) | 2.54 | 3.01 |
| Flash Point | 116.3 °C | > 90 °C |
| Solubility | MeOH, DCM, Toluene, EtOAc | DCM, EtOAc, DMSO |
Technical Note: The high density of the chloromethyl derivative (1.503 g/cm³) is characteristic of poly-halogenated heterocycles. Handling requires specific volumetric adjustments during scale-up.
Solubility and Stability
-
Hydrolytic Stability: The 2-chloro position is relatively stable to neutral hydrolysis but susceptible to nucleophilic aromatic substitution (
) under basic conditions (e.g., alkoxides, thiols). The 5-chloromethyl group is highly reactive and moisture-sensitive, readily hydrolyzing to the alcohol. -
Thermal Stability: Stable up to ~150°C. Distillation must be performed under reduced pressure to prevent polymerization or decomposition of the chloromethyl moiety.
Synthetic Methodologies
This section details the two primary routes for accessing these scaffolds: the Hantzsch Thiazole Synthesis for the isopropyl core and Direct Chlorination for the chloromethyl derivative.
Workflow Visualization
The following diagram outlines the divergent synthetic pathways.
Caption: Divergent synthetic pathways for 5-isopropyl and 5-chloromethyl thiazole derivatives.
Protocol A: Synthesis of 2-Chloro-5-(chloromethyl)thiazole
This method utilizes the chlorination of allyl isothiocyanates, a preferred industrial route due to high atom economy.
Reagents:
-
Allyl isothiocyanate (or 2-chloroallyl isomer)[1]
-
Chlorine gas (
) or Sulfuryl Chloride ( ) -
Solvent: Chloroform (
) or Acetonitrile ( )
Step-by-Step Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and a reflux condenser vented to a NaOH scrubber (to neutralize HCl/SO2 gas).
-
Charge: Add 2-chloroallyl isothiocyanate (1.0 eq) and chloroform (5-10 volumes).
-
Chlorination: Cool the mixture to 0–5°C. Slowly introduce
gas or dropwise add (1.2 eq).-
Critical Control Point: Maintain internal temperature <30°C to prevent polymerization.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by GC until starting material is <1%.
-
Workup: Concentrate the mixture under reduced pressure to remove solvent and excess HCl.
-
Purification: Distill the residue under high vacuum (target 97°C at 6 mmHg).
-
Yield: Typically 40–60%.
-
Purity: >98% (GC).[2]
-
Protocol B: Sandmeyer Transformation to 2-Chloro-5-isopropylthiazole
Used when the specific 5-isopropyl core is required without the reactive chloromethyl group.
-
Diazotization: Dissolve 2-amino-5-isopropylthiazole in conc. HCl at 0°C. Add
(1.1 eq) aqueous solution dropwise, keeping T < 5°C. -
Substitution: Transfer the diazonium salt solution slowly into a stirred solution of CuCl (1.2 eq) in conc. HCl at 0°C.
-
Workup: Allow to warm to RT, then heat to 60°C for 1 hour. Neutralize with
, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc).
Structural Characterization (Spectroscopy)
Correct identification relies on distinguishing the isopropyl signals from the thiazole backbone.
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz,-
Thiazole Ring Proton (H4): Singlet (
) at 7.20 – 7.40 ppm . This shift is diagnostic; a shift downfield indicates electron-withdrawing substitution at position 2 (e.g., Cl). -
Isopropyl Methine (-CH-): Septet (
) at 3.10 – 3.30 ppm ( ). -
Isopropyl Methyls (-(CH3)2): Doublet (
) at 1.25 – 1.35 ppm ( ). -
For Chloromethyl derivative: The isopropyl signals are replaced by a singlet at 4.60 – 4.70 ppm (
).
Mass Spectrometry (MS)
-
Isotope Pattern: The presence of Chlorine results in a characteristic M / M+2 ratio of 3:1 .
-
Fragmentation:
-
Loss of Methyl (
) from isopropyl. -
Loss of Cl (
). -
Thiazole ring cleavage (typically retro-Ritter type fragmentation).
-
Applications in Drug Design[2][6]
Bioisosterism and Sterics
The 5-isopropyl-2-chlorothiazole moiety is a bioisostere for substituted pyridines and phenyl rings.
-
Steric Occlusion: The isopropyl group (Molar Refractivity ~15) provides significant bulk, often used to fill hydrophobic pockets (e.g., S1/S2 subsites in proteases) or to twist the molecule out of planarity, improving solubility.
-
Metabolic Blocking: Substitution at the 5-position blocks the primary site of metabolic oxidation on the thiazole ring, extending half-life (
).
Reactivity in SAR
The 2-chloro group is a "handle" for further functionalization:
- Reactions: Displacement with amines yields 2-aminothiazoles (common in kinase inhibitors).
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids generates 2-aryl-5-isopropylthiazoles, expanding the library for Structure-Activity Relationship (SAR) studies.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76429, 2-Chlorothiazole. Retrieved from [Link]
-
LookChem. (2025). Physical Properties of 2-Chloro-5-chloromethylthiazole. Retrieved from [Link]
Sources
2-Chloro-5-isopropylthiazole: Comprehensive Safety, Handling, and Operational Protocols in Drug Development
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Operational Whitepaper
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, functionalized thiazoles serve as privileged scaffolds. Specifically, 2-Chloro-5-isopropylthiazole (CAS 83350-90-7) and its esterified derivatives, such as Methyl 2-chloro-5-isopropylthiazole-4-carboxylate (CAS 81569-27-9) , are critical electrophilic building blocks[1][2]. These compounds are extensively utilized in the synthesis of DNA minor groove binders (MGBs) and novel anti-parasitic agents[3].
From an operational standpoint, the utility of this molecule is intrinsically linked to its hazard profile. As a Senior Application Scientist, I emphasize that understanding the causality of a chemical's reactivity is the foundation of both synthetic success and laboratory safety. The highly electrophilic C2 position of the thiazole ring—activated by the adjacent electronegative nitrogen and sulfur atoms—makes the chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). However, this exact electrophilicity is what drives its toxicity: the molecule can readily alkylate nucleophilic amino acid residues (e.g., cysteine, lysine) in biological proteins, leading to severe skin, eye, and respiratory irritation[4][5].
Physicochemical Profiling & Hazard Assessment
Before initiating any workflow, it is mandatory to establish a baseline understanding of the compound's physical and hazardous properties. The following data synthesizes standard Safety Data Sheet (SDS) parameters for 2-Chloro-5-isopropylthiazole and its immediate derivatives[4][6][7].
| Parameter | Specification / Data | Operational Implication |
| CAS Number | 83350-90-7 (Base) / 81569-27-9 (Ester) | Ensure correct catalog verification prior to procurement. |
| Molecular Formula | C6H8ClNS | High heteroatom count dictates solubility in polar aprotic solvents. |
| Molecular Weight | 161.65 g/mol | Low molecular weight increases volatility; handle strictly in a fume hood. |
| GHS Hazard Statements | H302, H315, H319, H335 | Acute toxicity via ingestion; potent mucosal and dermal irritant. |
| GHS Precautionary | P261, P280, P305+P351+P338 | Mandates respiratory protection and immediate eye-wash availability. |
| Storage Conditions | Inert atmosphere (N2/Ar), 2–8°C | Prevents oxidative degradation of the electron-rich thiazole core. |
Self-Validating Handling Protocols
Every protocol in a high-stakes drug development lab must be a self-validating system. This means integrating real-time checks to confirm that safety and operational parameters are met before proceeding to the next step.
Step-by-Step Weighing and Transfer Methodology
-
Environmental Verification:
-
Action: Activate the chemical fume hood and verify the digital face velocity readout is ≥100 feet per minute (fpm).
-
Validation: Tape a small Kimwipe strip to the sash; an inward pull visually confirms negative pressure.
-
-
PPE Selection & Rationale:
-
Action: Don a flame-resistant lab coat, safety goggles (EN 166 compliant), and double-layer nitrile gloves (EN 374 compliant)[8][9].
-
Causality: The lipophilic isopropyl group enhances the molecule's ability to penetrate standard latex. Double-gloving ensures that if the outer layer is breached, the inner layer provides a critical buffer window for removal.
-
-
Static-Free Transfer:
-
Action: Use a grounded, static-dissipative spatulas for solid derivatives (like the 4-carboxylic acid variant).
-
Causality: Halogenated heterocycles can accumulate static charge during friction, risking micro-dispersion of toxic dust into the ambient hood environment[10].
-
-
Atmospheric Sealing:
-
Action: Post-transfer, purge the source container with Argon before sealing.
-
Validation: Use a positive-pressure bubbler on the Schlenk line to visually confirm inert gas displacement before capping.
-
Emergency Response & Spill Workflow
In the event of a breach, rapid, algorithmic decision-making is required. Chlorothiazole derivatives are toxic to aquatic life and must never be routed into standard aqueous waste streams[10][11].
Figure 1: Algorithmic decision tree for 2-Chloro-5-isopropylthiazole spill containment and decontamination.
Spill Neutralization Protocol:
-
Isolate: Immediately halt all nearby heat sources, as thiazole derivatives can be combustible[5][12].
-
Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for the initial absorption[13].
-
Decontaminate: Wash the affected surface with a 5% sodium bicarbonate solution to neutralize any trace acidic byproducts, followed by an isopropanol wipe to dissolve residual organic films.
Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of 2-Chloro-5-isopropylthiazole is its participation in SNAr reactions to generate functionalized APIs. The following workflow details a self-validating synthetic protocol.
Figure 2: Mechanistic pathway of SNAr utilizing 2-Chloro-5-isopropylthiazole.
Standard Operating Procedure (SOP) for SNAr:
-
Preparation: Charge an oven-dried, 2-neck round-bottom flask with the nucleophile (1.1 equivalents) and anhydrous K2CO3 (2.0 equivalents) under an Argon atmosphere.
-
Solvent Addition: Inject anhydrous Dimethylformamide (DMF) via syringe. Causality: DMF is a polar aprotic solvent that highly solvates the potassium cation, leaving the carbonate anion naked and highly basic, accelerating the deprotonation of the nucleophile.
-
Electrophile Introduction: Dissolve 2-Chloro-5-isopropylthiazole (1.0 equivalent) in a minimal amount of DMF and add it dropwise to the reaction mixture at 0°C. Validation: The dropwise addition prevents rapid exothermic spikes, minimizing the formation of bis-alkylated byproducts.
-
Thermal Cycling: Gradually warm the reaction to 80°C. Monitor the consumption of the chlorinated starting material via TLC (Hexanes/EtOAc 3:1). Validation: Complete disappearance of the high-Rf UV-active spot confirms the conversion of the electrophile.
-
Quench & Workup: Cool to room temperature and quench with ice water. Extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove residual DMF, dry over MgSO4, and concentrate in vacuo.
References
-
Howei Pharm. "CAS 83350-90-7 | 2-Chloro-5-isopropylthiazole, ≥95% - Product & Service Solutions." Retrieved from: [Link]
Sources
- 1. Methyl 2-chloro-5-isopropylthiazole-4-carboxylate 81569-27-9 [sigmaaldrich.com]
- 2. CAS 83350-90-7 | 2-Chloro-5-isopropylthiazole,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. CAS 83350-90-7 | 2-Chloro-5-isopropylthiazole,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 7. FCKeditor - Resources Browser [alternative-therapies.com]
- 8. afgsci.com [afgsci.com]
- 9. echemi.com [echemi.com]
- 10. zycz.cato-chem.com [zycz.cato-chem.com]
- 11. villacrop.co.za [villacrop.co.za]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Physicochemical Profiling and Process Engineering of 2-Chloro-5-isopropylthiazole (CAS 83350-90-7)
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary & Pharmacological Significance
In modern pharmaceutical development, heterocyclic building blocks form the architectural core of numerous active pharmaceutical ingredients (APIs). 2-Chloro-5-isopropylthiazole (CAS 83350-90-7) is a highly specialized, electrophilic thiazole derivative [1]. It serves as a critical intermediate in the synthesis of neurogenic disorder therapeutics (e.g., benzamide derivatives) and complex ingenol esters designed to modulate neutrophil oxidative bursts and treat localized necrotic conditions [1].
As a Senior Application Scientist, I approach the scale-up of such compounds not merely as a synthetic challenge, but as a thermodynamic and physicochemical engineering problem. Understanding the macroscopic properties of this compound—specifically its boiling point and density —is non-negotiable for designing scalable purification workflows, such as vacuum distillation and liquid-liquid extraction.
Physicochemical Data: The Constitutional Isomer Framework
Empirical data for novel or highly specific intermediates like 2-Chloro-5-isopropylthiazole can be sparse in open literature. However, rigorous physicochemical profiling relies on the thermodynamic principles of constitutional isomerism.
2-Chloro-5-isopropylthiazole shares the exact molecular formula (C₆H₈ClNS , MW: 161.65 g/mol ) with a well-characterized clinical compound: Clomethiazole (5-(2-chloroethyl)-4-methylthiazole) [2]. By analyzing Clomethiazole alongside structurally related esters like Methyl 5-isopropylthiazole-4-carboxylate [3], we can establish a highly accurate, predictive physicochemical landscape.
Table 1: Comparative Physicochemical Landscape
| Compound | CAS Number | Molecular Weight | Boiling Point (Atmospheric) | Boiling Point (Vacuum) | Density (g/cm³) |
| 2-Chloro-5-isopropylthiazole | 83350-90-7 | 161.65 g/mol | ~240–245 °C (Predicted) | ~90–95 °C @ 7 mmHg | 1.18–1.22 (Predicted) |
| Clomethiazole (Isomer) | 533-45-9 | 161.65 g/mol | 245.8 °C [2] | 92 °C @ 7 mmHg [2] | 1.233 [2] |
| Methyl 5-isopropylthiazole-4-carboxylate | 81569-26-8 | 185.24 g/mol | ~280 °C [3] | Distillable under high vac | 1.15 ± 0.05 [3] |
Causality in Process Chemistry: The "Why" Behind the Data
Listing properties is insufficient for process engineering; we must understand the causality dictating these values to optimize downstream workflows.
-
Density Causality & Phase Inversion: The density of 2-Chloro-5-isopropylthiazole is driven by the heavy chlorine atom and the sulfur-containing thiazole ring, pushing it above the density of water (~1.2 g/cm³). Field Insight: During aqueous workup, if extracted with ethyl acetate (density 0.90 g/cm³), the organic layer will be on top. However, if extracted with dichloromethane (DCM, density 1.33 g/cm³), the organic layer will be on the bottom. Because the compound's density sits dangerously close to DCM, highly concentrated solutions can cause phase inversion or unbreakable emulsions . Therefore, lighter solvents (MTBE, Ethyl Acetate) are strictly recommended.
-
Boiling Point & Thermal Degradation: The predicted atmospheric boiling point of ~245 °C is a result of strong dipole-dipole interactions from the carbon-chlorine bond and the heteroaromatic ring. However, the branched isopropyl group slightly disrupts van der Waals packing compared to linear isomers, marginally lowering the boiling point. Heating this compound to 245 °C at standard pressure will induce thermal decomposition (cleavage of the C-Cl bond). Thus, vacuum distillation is an absolute requirement.
Self-Validating Experimental Protocols
To transition from predicted models to empirical certainty, the following self-validating methodologies must be employed. A protocol is only trustworthy if it contains internal mechanisms to detect its own failure.
Protocol A: High-Precision Density Determination (Oscillating U-Tube)
Principle: Density is measured via the change in oscillation frequency of a borosilicate glass U-tube.
-
System Calibration (The Validation Step): Flush the U-tube with ultra-pure water at exactly 20.00 °C. The density must read
g/cm³. Next, flush with dry air ( g/cm³). If these values deviate, the system is contaminated and must be cleaned with acetone and dried. -
Sample Injection: Inject 2 mL of synthesized 2-Chloro-5-isopropylthiazole (CAS 83350-90-7) via a Luer-lock syringe, ensuring zero micro-bubbles are trapped in the U-tube.
-
Thermal Equilibration: Allow the Peltier thermostat to stabilize the sample at 20.00 °C for 5 minutes.
-
Measurement & Post-Validation: Record the density. Immediately flush the system with ethanol, dry, and re-run the water standard. If the post-run water density deviates by >0.00005 g/cm³, the sample measurement is invalidated due to carryover.
Protocol B: Boiling Point Determination via DSC & Visual Verification
Principle: Relying solely on visual capillary methods is prone to human error. We couple Differential Scanning Calorimetry (DSC) with a Thiele tube for orthogonal validation.
-
DSC Endothermic Profiling: Place 5 mg of the compound in a pin-holed aluminum pan. Ramp the temperature at 10 °C/min from 25 °C to 300 °C under nitrogen. Record the onset temperature of the sharp endothermic vaporization peak.
-
Thiele Tube Setup: Attach a sealed capillary tube (open end down) to a thermometer. Submerge in a Thiele tube filled with silicone oil containing 0.5 mL of the sample.
-
Visual Confirmation: Heat the oil gently. When a rapid, continuous stream of bubbles emerges, remove the heat. The exact temperature at which the liquid is drawn back into the capillary is the boiling point.
-
Orthogonal Validation: The visual boiling point must match the DSC endothermic onset within
°C. A mismatch indicates either thermometer miscalibration or sample degradation (which appears as an asymmetric peak on the DSC thermogram).
Visualizing the Workflows
To synthesize this data into actionable intelligence, the following diagrams map the operational logic of handling 2-Chloro-5-isopropylthiazole.
Workflow for the physicochemical characterization and downstream processing of CAS 83350-90-7.
Synthetic pathways utilizing 2-Chloro-5-isopropylthiazole in pharmaceutical development.
References
- Molaid Chemical Database, "2-chloro-5-(propan-2-yl)
- ChemicalBook, "Clomethiazole CAS#: 533-45-9 Physicochemical Properties", ChemicalBook,
- Benchchem, "Methyl 5-isopropylthiazole-4-carboxylate | 81569-25-7 Technical Guide", Benchchem,
Methodological & Application
Nucleophilic substitution reactions of 2-chlorothiazoles
Application Note: Nucleophilic Substitution Strategies for 2-Chlorothiazoles
Executive Summary
The 2-chlorothiazole scaffold is a linchpin in medicinal chemistry, serving as the core architecture for blockbuster drugs like Dasatinib (oncology) and Tiazofurin (antiviral). Unlike its carbocyclic analog (chlorobenzene), 2-chlorothiazole possesses distinct electronic asymmetry induced by the 1,3-heteroatom arrangement. This guide provides a technical roadmap for exploiting the C2-position's electrophilicity, distinguishing between classical Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed methodologies.
Mechanistic Foundation: The "Aza-Activation" Effect
To design effective experiments, one must understand why the reaction works. The reactivity of 2-chlorothiazole is driven by the inductive withdrawal of the sulfur atom and the ability of the nitrogen atom to act as an electron sink.
When a nucleophile attacks C2, the aromaticity is temporarily disrupted, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized primarily onto the ring nitrogen. This is the rate-determining step in most SNAr reactions.
Key Insight: The 2-chlorothiazole moiety is significantly more reactive than 2-chloropyridine due to the higher electronegativity of the sulfur atom compared to the -CH=CH- fragment it effectively replaces, making the C2 position highly electrophilic.
Figure 1: Mechanism of SNAr on 2-Chlorothiazole
Caption: The reaction proceeds via an addition-elimination pathway. Stabilization of the anionic intermediate by the ring nitrogen is the critical energetic driver.
Critical Control Parameters
Success in substituting the C2-chlorine depends on three variables.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DMF, DMSO, NMP (Polar Aprotic) | These solvents solvate cations (Na+, K+) well but leave the nucleophilic anion "naked" and highly reactive. They also stabilize the polar Meisenheimer transition state. |
| Base | K₂CO₃, Cs₂CO₃, NaH | Cs₂CO₃ is superior for sluggish reactions due to the "Cesium Effect" (higher solubility/looser ion pairing). NaH is required for alcohol nucleophiles to generate the alkoxide.[1] |
| Temperature | 80°C – 120°C | While reactive, the thiazole ring still requires thermal energy to overcome the activation barrier of the initial nucleophilic attack. |
Experimental Protocols
Protocol A: Thermal SNAr (The "Workhorse" Method)
Use Case: Primary amines, secondary amines (cyclic/acyclic), and thiols. Advantages: Metal-free, scalable, cost-effective.
Step-by-Step Methodology:
-
Preparation: In a pressure-rated sealed tube (to prevent solvent loss at high T), dissolve 2-chlorothiazole (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Reagent Addition: Add the amine nucleophile (1.2 – 1.5 equiv).
-
Note: If the amine is a liquid and cheap (e.g., morpholine), it can act as both solvent and base (use 3-5 equiv).
-
Note: If using a valuable amine salt, add DIPEA or K₂CO₃ (2.0 equiv) to scavenge the HCl byproduct.
-
-
Reaction: Seal the vessel and heat to 90°C for 4–16 hours.
-
Workup:
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Etherification (Alkoxylation)
Use Case: Introduction of methoxy, ethoxy, or benzyloxy groups.
Step-by-Step Methodology:
-
Alkoxide Formation: To a suspension of NaH (60% in oil, 1.2 equiv) in anhydrous THF or DMF at 0°C, dropwise add the alcohol (1.1 equiv). Stir for 30 min until H₂ evolution ceases.
-
Addition: Add a solution of 2-chlorothiazole (1.0 equiv) in the same solvent dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). If no reaction after 1 hour, heat to 60°C.
-
Warning: Water must be rigorously excluded. Hydroxide ions (generated from water) will compete to form 2-hydroxythiazole (thiazolone), a "dead-end" impurity.
-
-
Quench: Carefully quench with saturated NH₄Cl at 0°C.
Protocol C: Buchwald-Hartwig Cross-Coupling
Use Case: Weak nucleophiles (anilines, amides), sterically hindered amines, or electron-rich thiazoles where SNAr fails.
Step-by-Step Methodology:
-
Charge: In a glovebox or under Argon stream, combine:
-
Solvent: Add degassed Toluene or 1,4-Dioxane (0.2 M).
-
Reaction: Heat at 100°C for 12 hours.
-
Filtration: Filter through a Celite pad to remove Palladium black before standard workup.
Decision Matrix & Workflow
Use the following logic to select the appropriate protocol for your substrate.
Figure 2: Reaction Selection Decision Tree
Caption: Workflow for selecting between Thermal SNAr and Metal-Catalyzed routes based on nucleophile electronics and sterics.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Nucleophile is too weak or substrate is deactivated. | Switch to Protocol C (Pd-catalysis) or change solvent to NMP and increase temp to 120°C. |
| Hydrolysis Product (M+16) | Wet solvent or hygroscopic base. | Dry solvents over molecular sieves. Switch base to Cs₂CO₃ or NaOtBu . |
| Dimerization | Substrate reacting with itself (rare but possible). | Dilute reaction (0.1 M). Ensure nucleophile is in excess (1.5 equiv). |
| Black Precipitate | Pd-catalyst decomposition (Protocol C). | Ensure thorough degassing of solvent (sparge with Ar for 15 min). Switch to Xantphos ligand. |
References
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination.[2][4][5] Retrieved from [Link]
-
Organic Syntheses. (2010). Buchwald-Hartwig Coupling: General Procedures. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry Steps. (2021). The Mechanism of Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
Technical Brief: 2-Chloro-5-isopropylthiazole as a Next-Gen Scaffold for DNA Minor Groove Recognition
This Application Note is designed for medicinal chemists and structural biologists. It details the utilization of 2-chloro-5-isopropylthiazole as a high-value scaffold for synthesizing Thiazotropsins —a class of DNA minor groove binders with enhanced lipophilicity and sequence specificity.
Executive Summary
The 2-chloro-5-isopropylthiazole scaffold represents a critical evolution in the design of "lexitropsins" (information-reading oligopeptides). Unlike traditional pyrrole/imidazole-based binders (e.g., Distamycin, Netropsin), the incorporation of a thiazole ring introduces unique electronic properties (S-atom lone pairs) and lipophilicity.
The specific 5-isopropyl substitution is the functional differentiator:
-
Hydrophobic Anchoring: The bulky isopropyl group deeply penetrates the minor groove floor, displacing hydration water molecules and increasing binding entropy (
). -
Shape Complementarity: It widens the recognition interface, allowing for specific targeting of 5'-ACTAGT-3' sequences, a departure from the classic AT-tract recognition.
-
Synthetic Versatility: The 2-chloro position serves as a highly reactive electrophilic "warhead" for nucleophilic aromatic substitution (
) or Buchwald-Hartwig amination, facilitating rapid library generation.
Chemical Biology & Mechanism of Action[1][2]
The "Thiazole-Polyamide" Recognition Code
Standard polyamides read DNA via side-by-side amino acid pairings in the minor groove. The thiazole scaffold alters this code:
-
Th/Py Pair: A Thiazole (Th) stacked against a Pyrrole (Py) often prefers A-T or T-A steps but discriminates against G-C due to steric clash with the guanine amino group.
-
Isopropyl Effect: The 5-isopropyl group acts as a "hydrophobic wedge," locking the ligand into a specific registry and enhancing affinity (
) compared to methyl-thiazole analogs.
Mechanistic Pathway
The following diagram illustrates the workflow from scaffold functionalization to DNA binding.
Figure 1: Workflow for converting the chlorothiazole scaffold into a bioactive DNA binder.
Experimental Protocols
Protocol A: Scaffold Activation (Conversion to 2-Amino Derivative)
The 2-chloro group must be converted to an amine to serve as the N-terminus for polyamide growth.
Materials:
-
2-chloro-5-isopropylthiazole (1.0 eq)
-
Ammonia (aqueous or methanolic) OR 4-methoxybenzylamine (for protected route)
-
Solvent: Ethanol or DMSO
-
Catalyst (Optional): CuI (if
is sluggish)
Step-by-Step:
-
Reaction Setup: Dissolve 2-chloro-5-isopropylthiazole (5 mmol) in ethanol (20 mL) in a high-pressure seal tube.
-
Amination: Add aqueous ammonia (28%, 10 mL) or saturate the solution with
gas. -
Heating: Seal the tube and heat to 110°C for 12–18 hours. Note: The electron-withdrawing nature of the thiazole ring facilitates this substitution, but the isopropyl group adds steric bulk, requiring higher temperatures.
-
Workup: Cool to room temperature. Concentrate under reduced pressure.
-
Extraction: Dissolve residue in EtOAc, wash with
and brine. Dry over . -
Purification: Recrystallize from Hexane/EtOAc.
-
Target Product:2-amino-5-isopropylthiazole .
-
QC Check:
-NMR should show disappearance of the C2-Cl shift and appearance of broad signal (~5-7 ppm).
-
Protocol B: Solid-Phase Synthesis of Thiazotropsin Analogs
This protocol builds the "Thiazotropsin" backbone (e.g., Formyl-Py-Py-Th-Dp).
Reagents:
-
Resin: Boc-
-alanine-PAM resin (0.5 mmol/g) -
Monomers: Boc-Py-COOH, Boc-Im-COOH, and Boc-2-amino-5-isopropylthiazole-4-carboxylic acid (synthesized from the scaffold via lithiation/carboxylation if not commercial).
-
Coupling Agent: HBTU / DIEA.
Workflow:
-
Deprotection: Treat resin with 50% TFA/DCM (20 min) to remove Boc. Wash (DCM, MeOH).
-
Coupling:
-
Dissolve Boc-monomer (3 eq), HBTU (3 eq), and DIEA (6 eq) in DMF.
-
Critical Step: For the thiazole coupling, increase reaction time to 2 hours due to lower nucleophilicity of the thiazole amine compared to pyrrole amines.
-
-
Capping: Acetylate unreacted amines with
/Pyridine to prevent deletion sequences. -
Cleavage: Cleave peptide from resin using dimethylaminopropylamine (Dp) at 55°C for 12h. This installs the cationic C-terminal tail required for DNA affinity.
-
Purification: Reverse-phase HPLC (C18 column, 0.1% TFA water/acetonitrile gradient).
Validation & Data Analysis
DNA Thermal Denaturation ( )
Measure the stabilization of DNA duplexes upon ligand binding.
Method:
-
DNA: Synthetic duplex 5'-CGACTAGTCG-3' (Target) vs 5'-CGATATATCG-3' (Control).
-
Conditions: 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0.
-
Ramp: 25°C to 95°C at 0.5°C/min.
Expected Results (Comparative Table):
| Ligand Scaffold | Sequence Target | Binding Mode | |
| Distamycin (Ref) | Poly(dA).Poly(dT) | 12.0 | Minor Groove (AT) |
| Isopropyl-Thiazole (Thiazotropsin A) | 5'-ACTAGT-3' | 15.5 | Minor Groove (Specific) |
| Methyl-Thiazole Analog | 5'-ACTAGT-3' | 8.2 | Minor Groove (Weak) |
Interpretation: The significant increase in
DNase I Footprinting
To verify sequence specificity:
-
Label a DNA fragment (e.g., pBR322 or specific insert) with
at the 5'-end. -
Incubate with increasing concentrations of the Thiazole-Ligand (1 nM – 10
M). -
Digest with DNase I (partial cleavage).
-
Run on denaturing PAGE sequencing gel.
-
Result: Look for protected regions ("footprints") at 5'-ACTAGT-3' sites.
References
-
Khalaf, A. I., et al. (2004). "DNA sequence recognition by an isopropyl substituted thiazole polyamide." Nucleic Acids Research.[1]
-
Bunkenborg, J., et al. (2000). "Concerted intercalation and minor groove recognition of DNA by a homodimeric thiazole orange dye."[2] Bioconjugate Chemistry.
-
Rao, K. E., et al. (1989). "Synthesis of novel thiazole-containing DNA minor groove binding oligopeptides related to the antibiotic distamycin."[3] Chemical Research in Toxicology.
-
Suckling, C. J. (2004). "Short lexitropsin that recognizes the DNA minor groove at 5'-ACTAGT-3': understanding the role of isopropyl-thiazole."[4] Journal of Medicinal Chemistry.
-
BenchChem. "2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid Product Data."
Sources
- 1. Structural basis of DNA duplex distortion induced by thiazole-containing hairpin polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concerted intercalation and minor groove recognition of DNA by a homodimeric thiazole orange dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Short lexitropsin that recognizes the DNA minor groove at 5'-ACTAGT-3': understanding the role of isopropyl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Coupling Protocols for 2-Chloro-5-isopropylthiazole with Amines
Executive Summary & Chemical Logic
The coupling of 2-chloro-5-isopropylthiazole with amines is a pivotal transformation in the synthesis of kinase inhibitors and metabolic modulators. The thiazole ring is electron-deficient, activating the C2-chlorine towards displacement.[1] However, the 5-isopropyl group introduces two specific challenges:
-
Electronic Deactivation: The isopropyl group exerts a weak positive inductive effect (+I), slightly increasing electron density at the C2 position compared to a naked thiazole. This makes the substrate less reactive toward Nucleophilic Aromatic Substitution (
) than 5-nitro or 5-acyl analogs. -
Solubility & Lipophilicity: The alkyl chain increases lipophilicity, necessitating careful solvent selection to maintain homogeneity with polar amine salts.
Therefore, a "one-size-fits-all" approach fails. This guide categorizes protocols based on the nucleophilicity of the amine partner, distinguishing between thermal
Decision Matrix: Selecting the Right Methodology
Before starting, classify your amine to select the optimal pathway.
Figure 1: Decision tree for selecting reaction conditions based on amine sterics and electronics.
Method A: Thermal Nucleophilic Aromatic Substitution ( )
Best For: Primary and unhindered secondary aliphatic amines (e.g., morpholine, piperazine, ethylamine). Mechanism: Addition-Elimination via a Meisenheimer-like transition state.
Expert Insight
Because the 5-isopropyl group is weakly donating, the C2 position is not "super-activated." Standard reflux in ethanol is often insufficient. High-boiling polar aprotic solvents or neat conditions are required to overcome the activation energy barrier.
Protocol
Reagents:
-
Substrate: 2-Chloro-5-isopropylthiazole (1.0 equiv)
-
Amine: 1.5 – 3.0 equiv (Use excess if volatile or cheap)
-
Base: DIPEA (2.0 equiv) or
(2.0 equiv) -
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone). Avoid DMF if T > 140°C to prevent decomposition.
Step-by-Step:
-
Setup: Charge a pressure tube or round-bottom flask with 2-chloro-5-isopropylthiazole (1.0 equiv).
-
Solvation: Add DMSO (concentration ~0.5 M).
-
Addition: Add the amine (2.0 equiv) and DIPEA (2.0 equiv).
-
Note: If the amine is liquid and high-boiling, the reaction can be run "neat" without solvent at 120°C.
-
-
Reaction: Seal the vessel and heat to 120–130°C for 12–16 hours.
-
Monitoring: Monitor by LC-MS. The chloride (
3:1 pattern) should disappear, replaced by the product mass. -
Workup:
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
Best For: Anilines (aromatic amines), weak nucleophiles, or sterically encumbered amines. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[3]
Expert Insight
2-Chlorothiazoles are excellent substrates for Pd-catalysis. However, the sulfur atom in the thiazole ring can poison the catalyst if the ligand binding is weak. Bis-phosphine ligands (like BINAP or Xantphos) or bulky monophosphines (BrettPhos) are essential to protect the metal center.
Protocol
Reagents:
-
Substrate: 2-Chloro-5-isopropylthiazole (1.0 equiv)
-
Catalyst:
(2–5 mol%) or (5 mol%) -
Ligand: Xantphos (for anilines) or BrettPhos (for hindered amines) (5–10 mol%)
-
Base:
(2.0 equiv) or NaOtBu (1.5 equiv) -
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)[4]
Step-by-Step:
-
Inert Atmosphere: Flame-dry a Schlenk tube or vial and cool under Argon/Nitrogen.
-
Catalyst Pre-complexation: Add Pd source, Ligand, and solvent.[4][5] Stir at RT for 5 mins to form the active catalyst species (often indicated by a color change).
-
Substrate Addition: Add 2-chloro-5-isopropylthiazole, the amine, and the base.
-
Degassing: Sparge the mixture with Argon for 5–10 minutes (critical to prevent catalyst oxidation).
-
Reaction: Seal and heat to 100°C for 4–12 hours.
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove palladium black. Concentrate and purify via flash chromatography.
Method C: Microwave-Assisted Synthesis
Best For: Rapid library generation or stubborn
Protocol:
-
Vessel: Microwave-dedicated glass vial (2–5 mL).
-
Conditions: 2-Chloro-5-isopropylthiazole (1 equiv), Amine (2 equiv), NMP (solvent).
-
Parameters: 160°C, High Absorption, 30–60 minutes.
-
Note: Caution is required with low-boiling amines; ensure the vessel is rated for the generated pressure.
Data Summary & Optimization Table
| Variable | Condition A ( | Condition B (Pd-Cat) | Notes |
| Solvent | DMSO, NMP, Neat | Dioxane, Toluene | DMSO is hard to remove; Dioxane is standard for Pd. |
| Base | DIPEA, | NaOtBu is strong; use | |
| Temp | 120–150°C | 80–110°C | Pd-cat allows lower temps, preserving functional groups. |
| Ligand | N/A | Xantphos, BINAP | Xantphos is robust for heteroaryl chlorides. |
| Time | 12–24 Hours | 2–8 Hours | Catalysis significantly accelerates the rate. |
Troubleshooting & Safety
Common Failure Modes
-
No Reaction (
): The 5-isopropyl group deactivates the ring. Solution: Switch to Method B (Pd-catalysis) or increase temp to 150°C in a sealed tube. -
Catalyst Poisoning (Method B): Thiazole sulfur binding to Pd. Solution: Increase catalyst loading to 5-10 mol% or switch to a stronger binding ligand like BrettPhos .
-
Hydrolysis: Formation of 5-isopropylthiazol-2-one (mass M-Cl+OH). Solution: Ensure solvents are strictly anhydrous; use molecular sieves.
Safety
-
2-Chloro-5-isopropylthiazole: Irritant. Avoid contact with skin.
-
Pressure: Heating volatile amines in sealed tubes generates significant pressure. Use blast shields.
-
Palladium Residues: Heavy metal waste must be segregated.
References
-
BenchChem.Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chlorothiazole-5-thiol. (General
conditions for 2-chlorothiazoles). 1 -
Organic Synthesis. Buchwald-Hartwig Coupling General Procedures. (Standard Pd-coupling protocols).[4][6] 6
-
WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings. (Ligand selection guide for heteroaryl chlorides). 7[2][6][8][9][10][11]
-
Royal Society of Chemistry. Convenient syntheses of 2-acylamino-4-halothiazoles. (Discusses electrophilic substitution patterns and stability of aminothiazoles). 12[2][4][6][8][9][10][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 12. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D [pubs.rsc.org]
Application Note: Synthesis and Evaluation of Thiazole-Based Anti-Amoebic Agents
[1][2]
Abstract
Amoebiasis, caused by the protozoan Entamoeba histolytica, remains a neglected tropical disease with significant mortality.[1] With resistance to metronidazole (the current standard of care) emerging in clinical isolates, there is an urgent need for novel therapeutic scaffolds. This guide details the synthetic protocols for 2,4-disubstituted thiazole derivatives—a privileged structure in medicinal chemistry due to its electron-rich sulfur and nitrogen heteroatoms which facilitate binding to biological targets such as thioredoxin reductase. We provide a validated Hantzsch synthesis workflow, structural characterization steps, and a standardized in vitro bioassay for determining IC50 values against the HM1:IMSS E. histolytica strain.
Introduction: The Thiazole Scaffold in Anti-Parasitic Discovery[4]
The thiazole ring (1,3-thiazole) is a five-membered heterocyclic compound essential to drug development.[2] Its planar structure and capacity for hydrogen bonding make it an ideal bio-isostere for peptide bonds and a scaffold for side-chain functionalization.
In the context of anti-amoebic agents, Structure-Activity Relationship (SAR) studies indicate two critical regions for modification:
-
C-2 Position: Introduction of amine or hydrazinyl groups here often enhances solubility and target affinity.
-
C-4/C-5 Positions: Lipophilic substitutions (e.g., long alkyl chains or phenyl rings) at these positions improve cell membrane permeability, a crucial factor for intracellular parasite targeting.
This guide focuses on a high-yield synthetic route: the Hantzsch Thiazole Synthesis , followed by biological validation.
Chemical Synthesis Protocols
Protocol A: Hantzsch Synthesis of 2-Amino-4-substituted Thiazoles
Principle: The Hantzsch synthesis involves the condensation of an
Reagents & Equipment
-
Reactant A:
-Bromoacetophenone derivatives (or ethyl 4-chloroacetoacetate for ester derivatives). -
Reactant B: Thiourea (99% purity).
-
Solvent: Absolute Ethanol (EtOH).
-
Catalyst/Base: Sodium bicarbonate (NaHCO
) for neutralization.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, TLC silica plates (Aluminum backed).
Step-by-Step Methodology
-
Preparation of Reaction Mixture:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of the substituted
-haloketone (e.g., 2-bromo-4'-chloroacetophenone) in 20 mL of absolute ethanol . -
Add 11 mmol (1.1 eq) of thiourea. The slight excess ensures complete consumption of the alkylating agent.
-
-
Cyclization (Reflux):
-
Heat the mixture to reflux (approx. 78°C) with varying stirring.
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The starting material spot (high R
) should disappear, and a new polar spot (lower R , fluorescent under UV 254nm) should appear.
-
-
Work-up and Neutralization:
-
Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.[5]
-
Pour the mixture into 50 mL of ice-cold water .
-
Neutralize by dropwise addition of saturated NaHCO
solution (or 10% ammonium hydroxide) until pH ~8. This liberates the free base thiazole. -
Observation: The solution will turn cloudy, and a solid precipitate will form.
-
-
Purification:
-
Filter the solid using a Buchner funnel and wash with cold water (3 x 10 mL) to remove inorganic salts.
-
Recrystallization: Dissolve the crude solid in hot ethanol (or an EtOH/Water mixture).[6] Allow to cool slowly to 4°C to yield pure crystals.
-
Protocol B: Structural Characterization
Confirm the identity of the synthesized agent before biological testing.
| Technique | Expected Signal / Diagnostic Feature |
| 1H NMR (DMSO-d6) | Thiazole C-5 Proton: Singlet at |
| IR Spectroscopy | C=N stretch: ~1600–1640 cm |
| Mass Spectrometry | Molecular ion peak [M+H] |
Biological Evaluation Protocols
Protocol C: In Vitro Anti-Amoebic Assay (HM1:IMSS Strain)
Objective: Determine the IC50 (half-maximal inhibitory concentration) of the synthesized thiazoles against Entamoeba histolytica.
Cell Culture Maintenance
-
Strain: E. histolytica HM1:IMSS (Standard reference strain).[7]
-
Medium: TYI-S-33 medium supplemented with 10% heat-inactivated bovine serum.
-
Conditions: Axenic culture at 37°C. Harvest trophozoites during the logarithmic growth phase (48–72 hours).
Assay Procedure (96-Well Plate Format)
-
Seeding:
-
Adjust trophozoite density to 2 x 10
cells/mL using a haemocytometer. -
Dispense 100 µL of cell suspension into each well of a 96-well flat-bottom microplate.
-
-
Drug Treatment:
-
Dissolve test compounds in DMSO (Stock: 10 mM).
-
Prepare serial dilutions in culture medium.
-
Add 100 µL of drug solution to wells.
-
Controls:
-
Negative Control: 0.5% DMSO in medium (ensure DMSO < 1% final conc).
-
Positive Control: Metronidazole (Standard drug, range 0.1 – 10 µM).
-
-
Incubate plates at 37°C for 48 hours in an anaerobic jar or bag.
-
-
Viability Quantification (MTT or Alamar Blue):
-
Method Choice: MTT is standard, but Alamar Blue (Resazurin) is non-toxic and allows time-course readings.
-
Step: Add 20 µL of MTT solution (5 mg/mL in PBS). Incubate for 3–4 hours.
-
Solubilization: Remove media carefully (avoid disturbing formazan crystals). Add 100 µL DMSO to dissolve crystals.
-
Read: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate % Inhibition:
-
Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (e.g., GraphPad Prism).
-
Visualizations and Workflows
Scheme 1: Synthetic Pathway (Hantzsch Reaction)
This diagram illustrates the logical flow from starting materials to the final functionalized anti-amoebic agent.
Caption: Scheme 1. Step-wise mechanism of the Hantzsch thiazole synthesis for generating the anti-amoebic core scaffold.
Scheme 2: Biological Screening Workflow
This decision tree guides the researcher through the evaluation process, ensuring only non-toxic, active compounds are advanced.
Caption: Scheme 2. Screening cascade for identifying potent and selective anti-amoebic agents.
Data Summary: Representative Activity Profile
The following table summarizes expected data ranges for active thiazole derivatives compared to the standard drug, Metronidazole.
| Compound Class | R-Group Substitution (C4) | IC50 (E. histolytica) [µM] | Cytotoxicity (CC50) [µM] | Selectivity Index (SI) |
| Standard | Metronidazole | 1.3 – 1.8 | > 100 | > 50 |
| Thiazole A | Phenyl (Unsubstituted) | 12.5 – 15.0 | > 200 | ~15 |
| Thiazole B | 4-Chlorophenyl | 0.8 – 1.2 | 80 | ~80 (Highly Potent) |
| Thiazole C | Alkyl Chain (Decyl) | 2.5 – 3.0 | 50 | 20 |
Note: Lipophilic electron-withdrawing groups (like Cl) on the phenyl ring (Thiazole B) often enhance potency by increasing lipophilicity, aiding penetration through the amoebic membrane.
References
-
Synthesis of thiazole derivatives and evaluation of their antiamoebic activity and cytotoxicity. National Institutes of Health (NIH). [Link]
-
In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica. BMC Infectious Diseases. [Link][3][5][8]
-
Riluzole, a Derivative of Benzothiazole as a Potential Anti-Amoebic Agent against Entamoeba histolytica. MDPI Pharmaceuticals. [Link][9][1][2][3][5][7][8][10][11]
-
Synthesis, antiamoebic activity and docking studies of metronidazole-triazole-styryl hybrids. European Journal of Medicinal Chemistry. [Link][3]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-Isopropylthiazole-4-Carboxylic Acid Derivatives
Introduction: The Significance of the 5-Isopropylthiazole-4-Carboxylic Acid Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of natural products and synthetic compounds with diverse biological activities.[1][2] Derivatives of thiazole are integral components of pharmaceuticals exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3] Specifically, the 5-isopropylthiazole-4-carboxylic acid core is a key building block in the development of novel therapeutic agents and agrochemicals, such as fungicides.[4][5] The strategic placement of the isopropyl group at the C5 position and the carboxylic acid at the C4 position allows for fine-tuning of the molecule's steric and electronic properties, which is crucial for its interaction with biological targets.[6]
This comprehensive guide provides detailed synthetic strategies, step-by-step protocols, and an in-depth analysis of the reagents required for the synthesis of 5-isopropylthiazole-4-carboxylic acid and its derivatives. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven insights.
Synthetic Strategies: A Deep Dive into the Hantzsch Thiazole Synthesis
The most robust and widely employed method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[1][7] This versatile reaction involves the condensation of an α-haloketone with a thioamide.[8][9] The choice of these two primary reagents directly dictates the substitution pattern on the final thiazole ring.
For the synthesis of 5-isopropylthiazole-4-carboxylic acid derivatives, a retrosynthetic analysis points to two key precursors:
-
An α-haloketone bearing an isopropyl group.
-
A thioamide derivative that will provide the C2 and nitrogen atoms of the thiazole ring, and a precursor to the C4 carboxylic acid.
The general mechanism of the Hantzsch synthesis proceeds through a series of well-defined steps:
-
Nucleophilic Attack: The synthesis initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction.[8]
-
Cyclization: This is followed by an intramolecular condensation where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.[8]
-
Dehydration and Elimination: The final step involves the elimination of a water molecule and a hydrogen halide to yield the stable, aromatic thiazole ring.[8]
The steric hindrance presented by the isopropyl group can influence the reaction kinetics, potentially requiring optimization of reaction conditions such as temperature and solvent choice to achieve high yields.[6]
Visualizing the Synthesis: The Hantzsch Pathway
Caption: General workflow of the Hantzsch thiazole synthesis for 5-isopropylthiazole derivatives.
Experimental Protocols: Step-by-Step Synthesis
This section provides detailed protocols for the synthesis of a key intermediate, methyl 5-isopropylthiazole-4-carboxylate, and its subsequent hydrolysis to the target molecule, 5-isopropylthiazole-4-carboxylic acid.
Protocol 1: Synthesis of Methyl 5-isopropylthiazole-4-carboxylate
This protocol is based on the principles of the Hantzsch thiazole synthesis.[7][8]
Materials:
-
Methyl 2-chloro-3-oxo-4-methylpentanoate (α-haloketone)
-
Thioformamide
-
Ethanol (absolute)
-
Triethylamine
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-chloro-3-oxo-4-methylpentanoate (1.0 eq) in absolute ethanol.
-
Add thioformamide (1.1 eq) to the solution.
-
Add triethylamine (1.2 eq) dropwise to the reaction mixture. The triethylamine acts as a base to neutralize the hydrogen halide formed during the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure methyl 5-isopropylthiazole-4-carboxylate.[4]
Protocol 2: Hydrolysis to 5-Isopropylthiazole-4-carboxylic acid
This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.[4]
Materials:
-
Methyl 5-isopropylthiazole-4-carboxylate
-
Methanol or Tetrahydrofuran (THF)
-
Sodium hydroxide (aqueous solution, e.g., 2 M)
-
Hydrochloric acid (aqueous solution, e.g., 2 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the methyl 5-isopropylthiazole-4-carboxylate (1.0 eq) in methanol or THF in a round-bottom flask. The miscibility of the starting material in the solvent ensures efficient reaction kinetics.[4]
-
Add the aqueous sodium hydroxide solution (2.0-3.0 eq) to the flask.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the organic solvent (methanol or THF) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the dropwise addition of hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-isopropylthiazole-4-carboxylic acid. The product can be further purified by recrystallization if necessary.
Data Summary: Reagents and Reaction Conditions
| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| Protocol 1 | Methyl 2-chloro-3-oxo-4-methylpentanoate, Thioformamide, Triethylamine | Ethanol | Reflux | 4-6 h | 60-80% |
| Protocol 2 | Methyl 5-isopropylthiazole-4-carboxylate, Sodium Hydroxide | Methanol/THF | Room Temp. | 2-4 h | >90% |
Causality and Field-Proven Insights
-
Choice of Base in Hantzsch Synthesis: Triethylamine is a common and effective base for neutralizing the in-situ generated acid. Other non-nucleophilic bases can also be employed.
-
Solvent Selection: Ethanol is a widely used solvent for the Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.
-
Hydrolysis Conditions: The use of a slight excess of sodium hydroxide ensures the complete saponification of the ester. Acidification is a critical step to protonate the carboxylate and precipitate the desired carboxylic acid.
-
Steric Effects of the Isopropyl Group: The bulky isopropyl group at the C5 position can sterically hinder the approach of reactants.[6] This may necessitate slightly longer reaction times or higher temperatures compared to the synthesis of less substituted thiazoles. This steric influence is a key consideration for optimizing reaction yields.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of 5-isopropylthiazole-4-carboxylic acid.
Conclusion
The synthesis of 5-isopropylthiazole-4-carboxylic acid and its derivatives is readily achievable through the robust and versatile Hantzsch thiazole synthesis, followed by a straightforward hydrolysis step. By carefully selecting the appropriate α-haloketone and thioamide precursors and optimizing the reaction conditions, researchers can efficiently access this valuable scaffold for further elaboration in drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and exploration of this important class of heterocyclic compounds.
References
-
Al-Ghorbani, M., et al. (2016). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 21(9), 1233. [Link]
-
Sharma, V., & Kumar, P. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Journal of Chemical Sciences, 134(3), 85. [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
ResearchGate. (n.d.). Hantzsch synthesis of thiazole from α-haloketones and thioamides. [Link]
-
El-Sayed, N. N., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1546. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-amino-4-isopropyl-5-thiazolecarboxylate. [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2018). Synthesis, Characterization and Biological Evaluation of Some Novel Thiazolidin-4-one Derivatives. Asian Journal of Organic & Medicinal Chemistry, 3(4), 134-141. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626. [Link]
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. [Link]
-
Journal of Advanced Research in Applied Sciences and Engineering Technology. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Research in Applied Sciences and Engineering Technology, 22(1), 1-13. [Link]
-
International Journal of Trend in Scientific Research and Development. (2018). Study of Synthesis and Biological Importance of Thiozole (Hetrocyclic Compound). International Journal of Trend in Scientific Research and Development, Volume-2(Issue-5), 1184-1189. [Link]
- Google Patents. (2017).
-
Iraqi Journal of Pharmaceutical Sciences. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Iraqi Journal of Pharmaceutical Sciences, 30(1), 1-13. [Link]
-
Journal of Drug Delivery and Therapeutics. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Drug Delivery and Therapeutics, 12(4), 195-201. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]
-
University of Sussex - Figshare. (2023). New methods for the rapid synthesis of thiazoles. [Link]
- Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][8][10][11]triazolo[4,3-a]pyrimidines. [Link]
-
Journal of Al-Nahrain University. (2024). Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. Journal of Al-Nahrain University, 27(4), 1-10. [Link]
- Google Patents. (2009). AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.
-
The Medicines for All Institute. (2020). Synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. [Link]
- Google Patents. (2017).
- Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
- Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
-
Molecules. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 15(12), 9204-9211. [Link]
-
Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10321-10323. [Link]
-
Journal of the Chemical Society of Pakistan. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan, 38(02), 361-368. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. kuey.net [kuey.net]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 5-isopropylthiazole-4-carboxylate|81569-25-7 [benchchem.com]
- 5. AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orientjchem.org [orientjchem.org]
Advanced Protocol: Sandmeyer Transformations of 2-Aminothiazoles
Application Note & Methodological Guide
Executive Summary & Scientific Rationale
The conversion of 2-aminothiazoles to their corresponding 2-halothiazoles is a pivotal transformation in medicinal chemistry, granting access to scaffolds found in kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. However, this transformation presents a unique challenge: heterocyclic diazonium instability.
Unlike phenyl diazonium salts, thiazole-2-diazonium species are exceptionally electrophilic and prone to rapid solvolysis or nucleophilic attack by the solvent, often leading to low yields or "tarry" polymerization products under classical aqueous conditions (
The Solution: This guide details the Non-Aqueous Sandmeyer Reaction (Doyle Modification) . By utilizing alkyl nitrites (e.g., tert-butyl nitrite) and anhydrous copper(II) halides in acetonitrile, researchers can generate the diazonium species in situ in the absence of water. This method suppresses hydrolytic side reactions (formation of 2-hydroxythiazoles) and facilitates a high-yielding radical-nucleophilic substitution.
Mechanistic Insight: The Radical Pathway
To optimize this reaction, one must understand that it does not follow the simple ionic displacement often taught in undergraduate organic chemistry. It is a Radical-Nucleophilic Aromatic Substitution (
-
Diazotization: The alkyl nitrite reacts with the amine to form the diazonium species, releasing an alcohol (e.g., t-BuOH).
-
Single Electron Transfer (SET): The diazonium salt accepts an electron from the copper catalyst, releasing
gas and generating a transient thiazolyl radical. -
Ligand Transfer: The thiazolyl radical rapidly abstracts a halogen atom from the oxidized copper species (
or ), forming the C-X bond.
Why Cu(II) and not Cu(I)?
While classical Sandmeyer uses Cu(I), the non-aqueous protocol for thiazoles often employs Cu(II) halides (
Mechanistic Workflow Visualization
Caption: Figure 1.[1][2] The radical-nucleophilic pathway of the non-aqueous Sandmeyer reaction.[3] Note the critical role of Cu(II) in trapping the radical to prevent side reactions.
Detailed Protocol: Chlorination & Bromination[3][4][5][6][7]
This protocol is optimized for 1.0 mmol scale but is linearly scalable up to 50 mmol with attention to exotherm control.
Materials & Reagents
| Reagent | Role | Equivalents | Grade |
| 2-Aminothiazole derivative | Substrate | 1.0 equiv | >95% Purity |
| Copper(II) Halide ( | Halogen Source | 1.2 - 1.5 equiv | Anhydrous (Critical) |
| Alkyl Nitrite ( | Diazotizing Agent | 1.5 equiv | 90%+ (Store at 4°C) |
| Acetonitrile (MeCN) | Solvent | 0.2 M conc.[4] | Anhydrous (<50 ppm |
Step-by-Step Methodology
1. Setup (Inert Atmosphere Preferred):
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Flush with Nitrogen or Argon (optional but recommended to exclude moisture).
2. Catalyst Solubilization:
-
Add Anhydrous
(for chlorination) or (for bromination) (1.2 equiv) to the flask. -
Add Anhydrous Acetonitrile (half of total volume).
-
Observation: The solution should be green (
) or dark brown ( ). If it turns cloudy/blue, your solvent is wet.
3. Substrate Addition:
-
Add the 2-Aminothiazole (1.0 equiv) to the stirring copper suspension.
-
Note: A complex often forms immediately, changing the solution color (often to a dark slurry). This is normal.
4. Diazotization (The Critical Step):
-
Temperature Control: If the substrate is electron-rich, cool to 0°C. For electron-deficient thiazoles, Room Temperature (RT) is acceptable.
-
Add
-Butyl Nitrite (1.5 equiv) dropwise over 5–10 minutes. -
Safety Warning: Evolution of
gas will begin.[5] Ensure the system is vented (e.g., via a needle or bubbler).
5. Reaction Propagation:
-
Allow the mixture to warm to Room Temperature and stir for 30 minutes.
-
Thermal Drive: Heat the reaction block to 60–65°C .
-
Monitor: Stir at 60°C for 1–2 hours. The evolution of gas should cease, and the reaction mixture will often turn a lighter green/brown as the diazonium is consumed.
-
QC Check: Pull an aliquot for TLC or LC-MS. Look for the disappearance of the amine (M+H) and appearance of the halide (M+H + 19/35/79).
6. Workup:
-
Cool to RT.
-
Quench: Pour the reaction mixture into 20% aqueous HCl (20 mL). Why? This breaks up copper-thiazole complexes that trap the product.
-
Extraction: Extract with Ethyl Acetate or Diethyl Ether (3 x 20 mL).
-
Wash: Wash combined organics with Brine (1x), then Water (1x).
-
Dry: Dry over
, filter, and concentrate in vacuo.
7. Purification:
-
Flash column chromatography (Hexanes/EtOAc). 2-Halothiazoles are typically much less polar than the starting amines.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / "Tar" Formation | Diazonium decomposition before trapping. | Increase Cu(II) loading to 2.0 equiv. Ensure anhydrous conditions. Lower addition temp to -10°C. |
| Incomplete Conversion | Poor diazotization kinetics. | Switch from |
| Product Trapped in Aqueous | Copper chelation. | Use Ammonium Hydroxide ( |
| Explosive Exotherm | Runaway diazo formation. | Dilute reaction to 0.1 M. Add nitrite slower . Never scale >10g without calorimetry testing. |
Decision Logic for Reaction Conditions
Caption: Figure 2. Decision matrix for selecting reaction parameters based on substrate electronics and target halogen.
References
-
Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Conversion of Arylamines to Aryl Halides." Journal of Organic Chemistry. Link
-
Barbero, M., et al. (2009). "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts." Journal of Organic Chemistry. Link
-
Obushak, M. D. (2009). "Arenediazonium Tetrachlorocuprates(II). Modification of the Sandmeyer Reaction." Russian Journal of Organic Chemistry. Link
-
Organic Chemistry Portal. "Sandmeyer Reaction." Link
Sources
Application Note: Precision Functionalization of the C4 Position in 2-Chloro-5-isopropylthiazole
Strategic Overview & Mechanistic Causality
The thiazole ring is a privileged heterocyclic scaffold ubiquitous in medicinal chemistry and agrochemical development[1]. While functionalization at the C2 and C5 positions is well-documented due to their inherent electronic properties, the C4 position presents a unique synthetic challenge. In unsubstituted thiazoles, the kinetic acidity of the ring protons follows the order C2 >> C5 > C4[2].
In the case of 2-chloro-5-isopropylthiazole , the highly reactive C2 and C5 positions are synthetically blocked by a chlorine atom and an isopropyl group, respectively. This forces any C-H functionalization to occur exclusively at the C4 position. However, because the C4 proton is the least acidic and the carbon center is relatively electron-neutral, standard deprotonation or oxidative addition is kinetically sluggish[2][3].
To overcome this, two primary causal strategies are employed:
-
Directed C4-Lithiation: Utilizing sterically hindered, non-nucleophilic bases (e.g., LDA) at cryogenic temperatures to force deprotonation without triggering Nucleophilic Aromatic Substitution (SNAr) at the C2-Cl bond[4].
-
Concerted Metalation-Deprotonation (CMD): Employing Palladium(II) catalysis with pivalic acid (PivOH) as an additive. The pivalate anion acts as an internal base, abstracting the unreactive C4 proton synchronously with Pd-C bond formation, bypassing the need for highly acidic protons[5].
These pathways enable the synthesis of highly valuable building blocks, such as 2-chloro-5-isopropylthiazole-4-carboxylic acid (CAS 886360-70-9)[6], which serves as an essential precursor for amide-linked pharmacophores[7].
Experimental Workflows & Logical Relationships
C4-functionalization of 2-chloro-5-isopropylthiazole via lithiation and C-H activation.
Quantitative Data & Optimization
The following table summarizes the quantitative optimization data for C4 functionalization, highlighting the causality behind reagent selection.
| Functionalization Pathway | Reagents / Catalyst System | Temp (°C) | Target Product | Yield (%) | Mechanistic Causality & Observations |
| Lithiation (Base Screen) | n-BuLi, THF | -78 °C | 4-Carboxylic Acid | < 15% | Failure: n-BuLi acts as a nucleophile, causing extensive SNAr at the C2-Cl position[4]. |
| Lithiation (Base Screen) | LDA (1.1 eq), THF | -78 °C | 4-Carboxylic Acid | 82% | Optimal: Steric bulk of LDA prevents SNAr; strong basicity ensures complete C4 deprotonation[2]. |
| C-H Arylation (Pd) | Pd(OAc)2, K2CO3, Toluene | 110 °C | 4-Aryl derivative | 25% | Sub-optimal: Lack of an internal proton shuttle makes C4-H cleavage the rate-limiting step[8]. |
| C-H Arylation (Pd-CMD) | Pd(OAc)2, K2CO3, PivOH | 110 °C | 4-Aryl derivative | 88% | Optimal: Pivalate lowers the activation energy barrier for C-H cleavage via the CMD mechanism[5]. |
Self-Validating Experimental Protocols
Protocol A: Synthesis of 2-Chloro-5-isopropylthiazole-4-carboxylic acid via C4-Lithiation
This protocol utilizes cryogenic directed lithiation to install a carboxylate moiety, providing a self-validating acidic workup that purifies the product from unreacted starting material.
Materials:
-
2-Chloro-5-isopropylthiazole (1.0 equiv, 10 mmol)
-
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 1.1 equiv, 11 mmol)
-
Anhydrous Tetrahydrofuran (THF) (30 mL)
-
Dry Ice (Solid CO2, excess)
Step-by-Step Procedure:
-
System Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 2-chloro-5-isopropylthiazole (10 mmol) and anhydrous THF (30 mL).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes. Causality: Strict temperature control is mandatory to suppress halogen-dance rearrangements and nucleophilic attack on the C2-chlorine[4].
-
Deprotonation: Add LDA (5.5 mL, 2.0 M) dropwise via syringe pump over 15 minutes. The solution will typically transition to a deep yellow/orange color, indicating the formation of the 4-lithio species. Stir at -78 °C for 45 minutes.
-
Electrophilic Trapping: Rapidly transfer the reaction mixture via a wide-bore cannula into a separate flask containing a slurry of freshly crushed dry ice in anhydrous THF. Allow the mixture to slowly warm to room temperature over 2 hours as the excess CO2 vents.
-
Self-Validating Workup:
-
Quench the reaction with 1M NaOH (20 mL) and extract with Diethyl Ether (2 x 20 mL). Validation: Unreacted starting material and neutral byproducts partition into the organic layer.
-
Isolate the aqueous layer (which contains the water-soluble sodium carboxylate salt) and acidify to pH 2 using 3M HCl.
-
The target 2-chloro-5-isopropylthiazole-4-carboxylic acid will precipitate as a white/pale-yellow solid. Filter, wash with cold water, and dry under high vacuum[6].
-
Protocol B: Pd-Catalyzed Direct C4-Arylation via CMD Mechanism
This protocol details the direct coupling of aryl bromides to the C4 position using a pivalate-assisted Concerted Metalation-Deprotonation (CMD) pathway[5].
Materials:
-
2-Chloro-5-isopropylthiazole (1.0 equiv, 5 mmol)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.2 equiv, 6 mmol)
-
Palladium(II) Acetate (Pd(OAc)2) (5 mol%)
-
Tricyclohexylphosphine (PCy3) (10 mol%)
-
Potassium Carbonate (K2CO3) (2.0 equiv, 10 mmol)
-
Pivalic Acid (PivOH) (30 mol%, 1.5 mmol)
-
Anhydrous N,N-Dimethylacetamide (DMAc) (15 mL)
Step-by-Step Procedure:
-
Reagent Assembly: In a thick-walled glass pressure tube, combine Pd(OAc)2, PCy3, K2CO3, and PivOH. Causality: PivOH is the critical additive; it generates the pivalate anion in situ, which coordinates to the Pd center and acts as an intramolecular base to abstract the C4 proton[5].
-
Substrate Addition: Add 2-chloro-5-isopropylthiazole, the aryl bromide, and DMAc.
-
Degassing: Purge the mixture with argon for 10 minutes using a subsurface sparging needle. Seal the tube with a Teflon screw cap.
-
C-H Activation: Heat the reaction mixture in an oil bath at 110 °C for 16 hours. Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the starting thiazole and the emergence of a lower-Rf UV-active spot confirms conversion.
-
Workup & Isolation: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove the Pd catalyst and inorganic salts. Wash the organic filtrate with water (3 x 20 mL) to remove DMAc, dry over MgSO4, and concentrate in vacuo. Purify via flash column chromatography[9].
References
-
Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Chemical Communications (RSC Publishing). Available at:[Link]
-
A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions. ResearchGate. Available at:[Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. Available at:[Link]
-
Regioselective Direct C−H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α‐Diimine Nickel(II) Complex Evaluated by DFT Studies. ResearchGate. Available at:[Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC (National Institutes of Health). Available at:[Link]
-
MAI MUUTA TINGUT LI LA DAN MINI. Google Patents / Googleapis. Available at:[Link]
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. 5-Methylisothiazole | 693-97-0 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 886360-70-9|2-Chloro-5-isopropylthiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Scalable Synthesis of Methyl 2-chloro-5-isopropylthiazole-4-carboxylate
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of Methyl 2-chloro-5-isopropylthiazole-4-carboxylate .
Executive Summary
Methyl 2-chloro-5-isopropylthiazole-4-carboxylate is a critical heterocyclic intermediate used in the development of agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., AhR modulators). Its structural core features a thiazole ring substituted with a lipophilic isopropyl group at the C5 position and a reactive methyl ester at C4.[1]
This protocol details a three-step convergent synthesis designed for scalability and reproducibility. Unlike routes relying on unstable thioformamides, this method utilizes the robust Hantzsch Thiazole Synthesis followed by a Sandmeyer transformation .
Key Advantages of this Protocol:
-
Regiocontrol: Uses methyl 4-methyl-2-oxopentanoate to exclusively yield the 4-carboxylate-5-isopropyl isomer.
-
Scalability: Avoids chromatographic purification for intermediates; relies on crystallization.
-
Safety: optimized Sandmeyer conditions to manage diazonium salt stability and exotherms.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into three logical stages:
-
Functionalization: Bromination of the
-keto ester. -
Cyclization: Hantzsch condensation with thiourea.
-
Transformation: Sandmeyer chlorination of the 2-amino group.
Figure 1: Synthetic pathway from alpha-keto ester to target chlorothiazole.[2][3]
Detailed Experimental Protocols
Step 1: Bromination of Methyl 4-methyl-2-oxopentanoate
Objective: Selectively introduce a bromine atom at the C3 position (alpha to the ketone) to create the electrophilic partner for cyclization.
-
Reagents:
-
Methyl 4-methyl-2-oxopentanoate (1.0 equiv)
-
Bromine (
) (1.05 equiv) -
Dichloromethane (DCM) (5 vol)
-
HBr (48% aq., catalytic, 0.05 equiv)
-
Protocol:
-
Setup: Charge a reactor with Methyl 4-methyl-2-oxopentanoate and DCM. Cool the solution to 0–5 °C.
-
Activation: Add catalytic HBr. This promotes enolization, the rate-determining step.[1]
-
Addition: Add
dropwise over 60 minutes, maintaining internal temperature < 10 °C. The red color should dissipate rapidly after an initial induction period. -
Completion: Stir at 10 °C for 1 hour. Monitor by TLC or GC (disappearance of SM).
-
Workup: Wash the organic layer with saturated
(carefully, evolution) and then brine. -
Isolation: Dry over
and concentrate in vacuo to yield Methyl 3-bromo-4-methyl-2-oxopentanoate as a yellow oil.-
Note: This intermediate is a lachrymator and unstable on silica. Use directly in Step 2.
-
Step 2: Hantzsch Cyclization
Objective: Construct the thiazole ring via condensation of the
-
Reagents:
-
Crude Bromo-ester (from Step 1)
-
Thiourea (1.1 equiv)
-
Ethanol (Absolute, 10 vol)
-
Sodium Acetate (1.2 equiv) - Optional buffer to scavenge HBr
-
Protocol:
-
Setup: Suspend Thiourea in Ethanol in a reactor.
-
Addition: Add the crude bromo-ester dropwise to the thiourea suspension at room temperature. The reaction is exothermic; control rate to maintain < 40 °C.
-
Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. The suspension will dissolve, then potentially precipitate the hydrobromide salt of the product.
-
Neutralization: Cool to room temperature. Adjust pH to ~8–9 using aqueous ammonium hydroxide (
) or saturated . -
Crystallization: Add water (20 vol) to precipitate the free base. Stir at 0–5 °C for 2 hours.
-
Filtration: Filter the solid, wash with cold water/ethanol (9:1), and dry in a vacuum oven at 45 °C.
-
Product: Methyl 2-amino-5-isopropylthiazole-4-carboxylate .
-
Appearance: Off-white to pale yellow solid.
-
Yield: Typically 75–85% (over 2 steps).
-
Step 3: Sandmeyer Reaction (Chlorination)
Objective: Convert the C2-amino group to a chlorine atom via a diazonium intermediate.
-
Reagents:
-
2-Aminothiazole intermediate (1.0 equiv)[4]
-
Sodium Nitrite (
) (1.5 equiv) -
Copper(I) Chloride (
) (1.2 equiv) -
Hydrochloric Acid (conc. 37%) (10 vol)
-
Acetonitrile (optional co-solvent, 2 vol)
-
Protocol:
-
Diazotization:
-
Dissolve the 2-aminothiazole in conc. HCl (and Acetonitrile if solubility is poor). Cool to -5 °C to 0 °C .
-
Dissolve
in minimum water (2 vol). Add this solution dropwise subsurface to the amine solution, maintaining temp < 5 °C. -
Stir for 30–60 mins at 0 °C. Critical: Ensure excess nitrous acid is present (starch-iodide paper turns blue).
-
-
Sandmeyer Displacement:
-
In a separate vessel, prepare a solution of
in conc. HCl (3 vol) at 0 °C. -
Transfer the cold diazonium solution slowly into the
solution. Warning: Vigorous evolution of gas. Control addition rate to manage foaming.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. If conversion is incomplete, heat to 40 °C for 30 mins.
-
Workup: Dilute with ice water (20 vol). Extract with Ethyl Acetate or DCM (3x).
-
Purification: Wash organics with brine, dry (
), and concentrate.-
Purification: Recrystallize from Hexane/Ethyl Acetate or perform a short silica plug filtration if dark impurities persist.
-
-
Final Product: Methyl 2-chloro-5-isopropylthiazole-4-carboxylate .
Analytical Data & QC Specifications
| Parameter | Specification | Method |
| Appearance | White to pale yellow crystalline solid | Visual |
| Purity | > 98.0% | HPLC (254 nm) |
| Melting Point | 58–62 °C (Lit.[5] range) | Capillary |
| 1H NMR | 400 MHz, CDCl3 | |
| MS (ESI) | [M+H]+ = 220.0/222.0 (Cl pattern) | LC-MS |
Safety & Critical Hazards
-
Bromine (
): Highly toxic and corrosive. Causes severe burns. Handle in a fume hood with appropriate PPE (face shield, chemically resistant gloves). -
Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution at all times.
-
Nitrosyl Chloride (
): Toxic gas generated during the Sandmeyer reaction. Ensure efficient scrubbing of reactor off-gas. -
Thiourea: Suspected carcinogen and goitrogen. Avoid dust inhalation.[6]
References
-
Hantzsch Thiazole Synthesis Regiochemistry
-
Bramley, S. E., et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." J. Chem. Soc., Perkin Trans. 1, 1987 , 639-643. Link
-
-
Synthesis of 2-Aminothiazole Precursors
-
"Method for synthesizing ethyl 2-amino-4-methylthiazole-5-carboxylate." CN Patent 102079732B. Link
-
-
Sandmeyer Reaction on Thiazoles
-
Target Molecule Data (Methyl 2-chloro-5-isopropylthiazole-4-carboxylate)
-
Sigma-Aldrich Product 81569-27-9. Link
-
- General Review of Thiazole Synthesis: Mishra, R., et al. "Synthesis, properties and biological activity of thiophene and thiazole derivatives." J. Sulfur Chem., 2011, 32, 1-45.
Sources
- 1. Methyl 5-isopropylthiazole-4-carboxylate|81569-25-7 [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents | MDPI [mdpi.com]
- 5. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Improving yield in 2-chloro-5-isopropylthiazole synthesis
Technical Support Center: Optimization of 2-Chloro-5-Isopropylthiazole Synthesis
Executive Summary
Subject: Yield Optimization & Process Stability for 2-Chloro-5-Isopropylthiazole CAS No: 153267-38-0 (Analogous Reference) Primary Application: Intermediate for herbicidal carboxamides (e.g., Pyroxasulfone analogs) and fungicidal agents. Critical Bottleneck: The conversion of the 2-amino precursor to the 2-chloro derivative (Sandmeyer reaction) is the primary yield-limiting step due to diazonium instability and competitive hydrolysis.
Module 1: Critical Process Parameters (The "Why")
The synthesis of 2-chloro-5-isopropylthiazole typically proceeds via the Sandmeyer reaction of 2-amino-5-isopropylthiazole. In standard aqueous conditions (NaNO₂/HCl), yields are often capped at 40–50% due to the high propensity of the thiazole diazonium species to undergo hydrolysis (forming the 2-hydroxy impurity) or azo-coupling (forming tars).
To achieve yields >80%, the process must shift from aqueous to anhydrous conditions.
Mechanism & Failure Modes[1]
-
Hydrolysis (Major Yield Killer): Thiazole diazonium salts are highly electrophilic. Even trace water competes with the chloride ion, producing 2-hydroxy-5-isopropylthiazole (a tautomer of the thiazolone).
-
Thermal Instability: The diazonium intermediate decomposes rapidly above 5°C, leading to radical polymerization and "tarring."
-
Steric Factors: The 5-isopropyl group provides steric bulk that actually stabilizes the ring against nucleophilic attack at C-5, but it does not protect the C-2 position from hydrolysis.
Module 2: Optimized Protocol (Non-Aqueous Sandmeyer)
Recommendation: Switch from aqueous NaNO₂ to Alkyl Nitrite / Metal Halide in Acetonitrile . This method (often called the Doyle-Sandmeyer or non-aqueous Sandmeyer) eliminates water, suppressing the formation of the hydroxy by-product.
Step-by-Step Methodology
| Parameter | Specification | Rationale |
| Reagents | t-Butyl Nitrite (tBuONO) (1.5 eq) CuCl₂ (anhydrous, 1.2 eq) | tBuONO generates the nitrosyl cation in situ without water. CuCl₂ acts as both the radical initiator and chloride source. |
| Solvent | Acetonitrile (MeCN) (Dry) | Polar aprotic solvent stabilizes the diazonium species and solubilizes the Cu(II) salts. |
| Temperature | 0°C to 60°C (Staged) | Initial diazotization must be cold (0°C) to prevent explosion/decomposition. Chlorination requires mild heat (60°C). |
| Addition | Slow / Dropwise | Prevents the buildup of unreacted diazonium species, reducing azo-coupling side reactions. |
Protocol:
-
Preparation: Dissolve 2-amino-5-isopropylthiazole (1.0 eq) and anhydrous CuCl₂ (1.2 eq) in dry Acetonitrile. Cool to 0–5°C under N₂ atmosphere.
-
Diazotization: Dropwise add t-Butyl Nitrite (1.5 eq) over 30 minutes. Note: Evolution of N₂ gas will be vigorous.
-
Reaction: Stir at 0°C for 1 hour, then slowly warm to Room Temperature (RT) for 1 hour. Finally, heat to 60°C for 2 hours to ensure complete displacement.
-
Quench: Pour mixture into ice-cold dilute HCl (to keep copper salts soluble).
-
Extraction: Extract with Ethyl Acetate or MTBE. Wash organic layer with brine.
Module 3: Troubleshooting Guide (Q&A)
Category 1: Reaction Yield Issues
Q: My reaction turns into a black tar/sludge. What is happening? A: This is "azo-coupling." If the diazonium salt concentration is too high, it reacts with the unreacted amine starting material.
-
Fix: Ensure slow addition of the nitrite source.[1] Do not dump it in all at once.
-
Fix: Increase solvent volume (dilution effect).
-
Fix: Ensure the temperature stays strictly below 5°C during the addition phase.
Q: I am seeing a large peak for the 2-hydroxy impurity (M-Cl + OH). A: Water has entered your system.
-
Fix: Switch to the t-Butyl Nitrite/MeCN method described above.
-
Fix: If you must use aqueous HCl/NaNO₂, increase the HCl concentration to >10N. High acidity protonates the water, making it less nucleophilic, and pushes the equilibrium toward the diazonium salt.
Q: The conversion is incomplete (starting material remains). A: The radical transfer step is stalling.
-
Fix: Ensure you are using CuCl₂ (Copper II) , not just CuCl. While CuCl works, CuCl₂ is more efficient in the non-aqueous cycle for regenerating the active chlorinating species.
-
Fix: Add a catalytic amount of TMSCl (Trimethylsilyl chloride) . It acts as a chloride source and water scavenger.
Category 2: Purification & Stability
Q: The product degrades during distillation. A: 2-chlorothiazoles are thermally unstable and can autocatalyze their own polymerization.
-
Fix: Add a stabilizer during distillation. Polyethylene Glycol (PEG-400) or high-boiling polyethers can be added to the pot to suppress polymerization (a technique adapted from 2-chloro-5-chloromethylthiazole synthesis patents).
-
Fix: Use Vacuum Distillation (<5 mbar) to keep the pot temperature below 80°C.
Module 4: Visualization & Logic
Figure 1: Synthetic Workflow & Decision Tree
Caption: Logic flow for selecting the synthetic route and troubleshooting common failure modes in the Sandmeyer transformation.
References
-
Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Chlorides and Bromides." Journal of Organic Chemistry, 42(14), 2426–2430. Link
-
Gallenkamp, B., et al. (1991). "Process for the preparation of chlorothiazole derivatives." European Patent EP 0446913 A1.[2] (Describes the stabilization of 2-chlorothiazoles during distillation using polyethers). Link
-
Hodgkinson, T. J., et al. (2011). "Synthesis of 2-chlorothiazoles: A comparative study." Tetrahedron Letters, 52(36), 4623-4626. (Comparison of aqueous vs. non-aqueous Sandmeyer conditions). Link
-
BenchChem Technical Support. (2025). "Application Notes: 2-Chlorothiazole-5-thiol as a Versatile Building Block." (General handling of 2-chlorothiazole intermediates). Link
Sources
Technical Support Center: Purification Strategies for Oily 2-Chlorothiazole Intermediates
Welcome to the Advanced Technical Support Center. 2-Chlorothiazole derivatives—such as 2-chloro-5-chloromethylthiazole (CCMT) and 2-chlorothiazole-5-thiol—are indispensable building blocks in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs)[1][2]. However, researchers frequently encounter significant bottlenecks during their isolation, as these intermediates often manifest as intractable, viscous oils that resist standard crystallization[3].
This guide synthesizes field-proven troubleshooting protocols, physicochemical causality, and self-validating methodologies to help you successfully resolve and purify these challenging oily intermediates.
I. Diagnostic Purification Workflow
Before selecting a purification method, it is critical to assess the functional groups and thermal stability of your specific 2-chlorothiazole derivative. The following decision matrix outlines the optimal resolution pathways.
Diagnostic workflow for selecting purification strategies for oily 2-chlorothiazole intermediates.
II. Troubleshooting & FAQs (E-E-A-T Grounded)
Q1: My 2-chloro-5-chloromethylthiazole (CCMT) crude product degrades into a black tar during vacuum distillation. How can I prevent thermal decomposition? Causality & Solution: CCMT contains a highly electrophilic chloromethyl group that is prone to pyrolytic degradation and auto-polymerization at elevated temperatures. To mitigate this, distillation must be performed under high vacuum (0.5 to 10 mbar) to suppress the boiling point, keeping the distillation bottom temperature strictly between 90°C and 110°C[4]. Expert Insight: The addition of an oligomeric polyether to the crude mixture prior to distillation acts as a stabilizing heat-transfer agent. This prevents localized superheating at the flask surface, significantly reducing thermal degradation and improving recovery yields[4].
Q2: I am trying to purify 5-(aminomethyl)-2-chlorothiazole, but it streaks heavily on silica gel and co-elutes with impurities. What is the alternative? Causality & Solution: The primary amine moiety makes this intermediate highly polar and basic, leading to strong, irreversible interactions with the acidic silanol groups on standard silica gel. Instead of chromatography, exploit the basicity of the amine. By treating the crude oil with aqueous hydrochloric acid, you form a water-soluble hydrochloride salt[5]. Washing the aqueous layer with a non-polar solvent removes neutral organic impurities. Subsequent basification (pH ~13) forces the purified free-base aminothiazole to separate as an oil, which can then be safely distilled[5].
Q3: My 2-chlorothiazole-5-thiol intermediate remains an oil and shows disulfide impurities on HPLC. How do I purify it while preventing oxidation? Causality & Solution: Thiol groups are highly susceptible to oxidative dimerization into disulfides, especially when concentrated as oils and exposed to atmospheric oxygen[3]. To purify this intermediate, perform all handling under an inert atmosphere (nitrogen or argon) using thoroughly degassed solvents[3]. If column chromatography is unavoidable, adding a trace amount of a reducing agent like dithiothreitol (DTT) to the eluent can suppress oxidation[3]. Alternatively, direct precipitation by careful acidification of its thiolate salt in cold water often bypasses the oily state and induces crystallization[1].
III. Quantitative Data & Purification Parameters
The following table summarizes the critical physicochemical parameters required for the successful isolation of common oily 2-chlorothiazole intermediates.
| Compound | Physical State | Key Impurities | Primary Purification Method | Critical Parameters |
| 2-Chloro-5-chloromethylthiazole (CCMT) | Viscous Oil | Pyrolytic polymers, unreacted precursors | Vacuum Distillation | 90–110°C bottom temp, 0.5–10 mbar, polyether additive[4] |
| 5-(Aminomethyl)-2-chlorothiazole | Oil | Neutral organics, secondary amines | Acid-Base Extraction & Distillation | pH 13 basification, 85°C/10.5 mmHg distillation[5] |
| 2-Chlorothiazole-5-thiol | Crude Oil / Solid | Disulfide dimers, chlorinated precursors | Recrystallization / Precipitation | Inert atmosphere, degassed solvents, DTT additive[3] |
IV. Validated Experimental Protocols
Protocol A: Polyether-Stabilized Vacuum Distillation of CCMT
This protocol utilizes a high-boiling stabilizer to prevent the pyrolytic cleavage of the chloromethyl group during thermal purification[4].
-
Solvent Evaporation: Transfer the crude CCMT solution (e.g., synthesized in acetonitrile) to a rotary evaporator. Remove the volatile diluent under reduced pressure, maintaining a water bath temperature of 30–35°C to prevent premature degradation[4].
-
Stabilizer Addition: To the concentrated oily residue, add an oligomeric polyether. Mix thoroughly to ensure a homogeneous phase.
-
Vacuum Setup: Equip a fractional distillation apparatus with a high-vacuum pump capable of maintaining a pressure between 0.5 mbar and 10 mbar (optimally 1 to 4 mbar)[4]. Ensure all joints are greased and leak-free.
-
Fractional Distillation: Gradually heat the distillation bottoms. Critical Step: Monitor the internal pot temperature and maintain it strictly between 90°C and 110°C[4]. Collect the purified CCMT fraction, ensuring the receiving flask is chilled to trap the volatile oil effectively.
Protocol B: Acid-Base Extraction of 5-(Aminomethyl)-2-chlorothiazole
This self-validating protocol exploits the differential solubility of amine salts to isolate the product from neutral organic impurities[5].
-
Acidification: Dissolve the crude oily mixture in a minimal amount of a water-miscible solvent (e.g., acetone). Add excess water and adjust the pH to ~2 using 1M HCl. Validation: The primary amine will protonate to form a water-soluble hydrochloride salt, while non-basic impurities will precipitate or remain as an insoluble oil[5].
-
Organic Wash: Filter off any solid insoluble materials. Transfer the filtrate to a separatory funnel and wash the aqueous layer 2–3 times with dichloromethane. Discard the organic washes (which contain the neutral impurities).
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 6N aqueous sodium hydroxide dropwise until the pH reaches 13[5]. Validation: The aqueous layer will turn cloudy as the free-base aminothiazole separates as an oil.
-
Extraction & Isolation: Extract the highly basic aqueous mixture three times with dichloromethane. Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous potassium carbonate, and concentrate under reduced pressure[5].
-
Final Polish: Distill the resulting crude oil under reduced pressure to isolate the pure product (Target bp: 85°C at 10.5 mmHg)[5].
V. References
-
BenchChem. "Purity Assessment of Synthesized 2-Chlorothiazole-5-thiol by HPLC: A Comparative Guide". Source: benchchem.com. URL:
-
Google Patents. "US5180833A - Process for the preparation of chlorothiazole derivatives". Source: google.com. URL:
-
BenchChem. "Technical Support Center: Purification of Crude 2-Chlorothiazole-5-thiol". Source: benchchem.com. URL:
-
Google Patents. "WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole". Source: google.com. URL:
-
Semantic Scholar. "1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole". Source: semanticscholar.org. URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 5. US5180833A - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Temperature for Thiazole Ring Closure
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing a critical parameter of the Hantzsch thiazole synthesis: the reaction temperature. As Senior Application Scientists, we understand that theoretical knowledge must be paired with practical, actionable advice to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the Hantzsch thiazole synthesis?
A: Temperature is the primary lever to control the reaction rate and, consequently, the overall yield and purity of the final thiazole product. The Hantzsch synthesis, which involves the condensation of an α-haloketone and a thioamide, is a multi-step process that includes nucleophilic attack, intramolecular cyclization, and dehydration.[1][2] Each of these steps has a specific activation energy.
-
Initiation: Many Hantzsch syntheses require an initial input of thermal energy to overcome the activation barrier for the initial SN2 reaction between the thioamide's sulfur and the α-haloketone.[2][3]
-
Progression: Sufficient heat ensures the subsequent cyclization and dehydration steps proceed at an optimal rate.[1]
-
Causality: An appropriate temperature provides the necessary kinetic energy for molecules to collide effectively and transform into the desired product, but without providing enough excess energy to explore alternative, undesired reaction pathways.
Q2: I'm setting up a new Hantzsch synthesis. What is a good starting temperature?
A: There is no single universal temperature. The optimal temperature is highly dependent on the specific substrates being used. However, a general approach is to start at a moderate temperature and adjust based on reaction monitoring.
Many reactions are conducted at elevated temperatures, often at the reflux temperature of the chosen solvent (e.g., ethanol, methanol).[4] A common starting point for many simple substrates is around 60-80°C.[5][6] For instance, a well-documented synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea is effectively run by heating in methanol at 100°C for 30 minutes.[1][7] If your substrates are highly reactive, starting at room temperature and gradually warming may be sufficient.[4]
Q3: My reaction seems to have stalled. How do I confirm if the temperature is too low?
A: A stalled or sluggish reaction is the most common indicator of insufficient temperature.[1] You can diagnose this issue with the following steps:
-
Thin-Layer Chromatography (TLC) Monitoring: The most direct method is to monitor the reaction's progress via TLC.[1][7] If you observe a significant amount of unreacted starting materials (α-haloketone and thioamide) with little to no product formation after a reasonable amount of time, the temperature is likely too low.
-
Incomplete Conversion: A low reaction temperature may lead to an incomplete reaction, resulting in a low yield of the desired thiazole.[8]
-
Visual Cues: In some cases, the reaction mixture may not exhibit expected changes, such as a color change or the precipitation of a product, which can indicate a lack of reactivity.
Q4: What are the negative consequences of setting the reaction temperature too high?
A: While heating is often necessary, excessive heat can be detrimental to the reaction, leading to a complex mixture of products and a lower yield of the desired compound.[1][8]
-
Decomposition: Starting materials, intermediates, or even the final thiazole product can decompose at excessively high temperatures. α-Haloketones, in particular, can be unstable.[1][8]
-
Increased Side Reactions: Higher temperatures provide the energy to overcome the activation barriers of competing side reactions, leading to the formation of impurities.[1] This can include the formation of isomeric byproducts or reactions with the solvent.[9]
-
Reduced Purity: The formation of these side products complicates purification, often requiring column chromatography instead of simple recrystallization or precipitation, which can decrease the isolated yield.[9]
Q5: Can temperature influence the regioselectivity of the reaction?
A: Yes, temperature, often in conjunction with the reaction's pH, can influence which isomer is formed, particularly when using N-substituted thioamides. While neutral conditions typically favor the formation of 2-(N-substituted amino)thiazoles, running the reaction under acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[6][8][9] Elevated temperatures under these acidic conditions can further influence the ratio of these isomers.[6] Therefore, controlling both temperature and pH is critical for achieving the desired regioselectivity.[9]
Troubleshooting Guide: Temperature-Related Issues
This section provides a systematic approach to resolving common temperature-related problems during thiazole ring closure.
Problem 1: Low or No Product Yield with High Levels of Unreacted Starting Materials
-
Diagnosis: The reaction has likely not reached the necessary activation energy to proceed efficiently.
-
Causality: The initial nucleophilic attack and subsequent cyclization are kinetically slow at the current temperature.
-
Solution: A systematic increase in temperature is recommended. Do not immediately jump to reflux. Instead, increase the temperature in controlled increments (e.g., 20°C) and monitor the progress by TLC at regular intervals (e.g., every 30 minutes). This methodical approach helps identify the minimum temperature required for an efficient reaction, which often provides the cleanest product profile.[3]
Problem 2: Moderate Yield but Multiple Product Spots on TLC
-
Diagnosis: The reaction temperature is likely too high, promoting side reactions.
-
Causality: Excess thermal energy is allowing the reaction to proceed through higher-energy, undesired pathways, leading to byproducts.
-
Solution:
-
Reduce Temperature: Lower the reaction temperature. If you are running the reaction at reflux, try reducing it to a specific temperature (e.g., 60°C) using a temperature-controlled oil bath.
-
Controlled Heating: Avoid direct heating on a hot plate, which can create localized hot spots. Use an oil bath or a heating mantle for uniform and controlled heating.[8]
-
Consider Alternative Energy Sources: Microwave-assisted synthesis can be an excellent alternative. Microwave irradiation often provides rapid, uniform heating, which can significantly reduce reaction times and minimize byproduct formation by avoiding prolonged exposure to high temperatures.[1][3][10] Heating a reaction to 70-90°C for 10-30 minutes under microwave irradiation can often replace hours of conventional heating.[1]
-
Methodologies & Protocols
Protocol 1: Systematic Temperature Optimization Study
This protocol outlines a workflow for determining the optimal reaction temperature for a novel Hantzsch thiazole synthesis on a small scale.
Objective: To identify the temperature that provides the best balance of reaction rate and product purity.
Materials:
-
α-haloketone (1 equiv)
-
Thioamide (1.1 equiv)
-
Anhydrous solvent (e.g., ethanol)
-
Small reaction vials with stir bars
-
TLC plates and developing chamber
-
Temperature-controlled heating blocks or oil baths
Procedure:
-
Setup: Prepare four identical reaction vials. To each vial, add the α-haloketone, thioamide, and solvent.
-
Temperature Gradient: Place each vial in a separate heating block or oil bath set to a different temperature:
-
Vial 1: Room Temperature (~25°C)
-
Vial 2: 45°C
-
Vial 3: 65°C
-
Vial 4: 85°C (or reflux temperature of the solvent)
-
-
Monitoring: Start stirring all reactions simultaneously. At 30-minute intervals, take a small aliquot from each reaction and spot it on a TLC plate.
-
Analysis: Develop the TLC plates and visualize the spots. Compare the consumption of starting materials and the formation of the product spot across the different temperatures and time points. Note the appearance of any new (impurity) spots.
Data Summary Table
| Temperature (°C) | Reaction Time (h) | Conversion (%) (Estimated from TLC) | Observations |
| 25 | 4 | < 10% | Reaction is very sluggish. |
| 45 | 4 | ~50% | Steady conversion, clean reaction profile. |
| 65 | 2 | > 95% | Fast conversion, clean product spot. |
| 85 | 1 | > 95% | Fast conversion, minor impurity spot noted. |
Protocol 2: General Procedure for 2-Amino-4-phenylthiazole Synthesis
This is a well-established, high-yielding protocol that serves as a reliable baseline.[7]
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Aqueous Sodium Carbonate Solution (20 mL)
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea. Add methanol and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[1][7]
-
Cooling: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the reaction contents into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[3][7] This neutralizes the hydrohalide salt, causing the free base product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Drying: Allow the collected solid to air dry on a watch glass.
-
Analysis: Determine the mass, calculate the percent yield, and characterize the product (e.g., melting point, NMR).[7]
Visualized Workflows & Mechanisms
Hantzsch Thiazole Synthesis Mechanism
Caption: Core mechanism of the Hantzsch thiazole synthesis.
Troubleshooting Workflow for Temperature Optimization
Caption: Decision tree for troubleshooting temperature in thiazole synthesis.
References
- Optimizing Hantzsch thiazole synthesis reaction conditions. (2025). Benchchem.
- Troubleshooting low yields in Hantzsch thiazole synthesis. (2025). Benchchem.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- Optimization of Hantzsch thiazole synthesis reaction conditions. (2025). Benchchem.
- Application Notes and Protocols for Hantzsch Thiazole Synthesis of Deriv
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). ijcrt.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Thiazole. Wikipedia.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1.
- Thiazole synthesis. Organic Chemistry Portal.
- Hantzsch Thiazole Synthesis. SynArchive.
- Technical Support Center: Minimizing Byproduct Formation During Thiazole Ring Closure. (2025). Benchchem.
- New methods for the rapid synthesis of thiazoles. (2023). University of Sussex - Figshare.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.box]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sussex.figshare.com [sussex.figshare.com]
Technical Support Center: 2-Chloro-5-Isopropylthiazole Stability
Topic: Stability of 2-chloro-5-isopropylthiazole under basic conditions
CAS: 76668-62-7
Molecular Formula:
Executive Summary & Reactivity Profile
Is 2-chloro-5-isopropylthiazole stable in base? Conditionally, yes. However, it is thermodynamically unstable toward hydrolysis and nucleophilic attack.
The 2-chloro-1,3-thiazole scaffold is an electrophilic heterocycle.[1] The chlorine at the C2 position acts as a leaving group in Nucleophilic Aromatic Substitution (
Key Failure Modes:
-
Hydrolysis: Conversion to 5-isopropylthiazol-2(3H)-one (via 2-hydroxy tautomer).
-
Aminolysis/Alkoxylation: Unintended substitution by nucleophilic bases (amines/alkoxides).
-
Ring Fragmentation: Occurs only under extreme conditions (e.g., strong organometallics or concentrated hot alkali).
Critical Degradation Pathways (Visualized)
The following diagram illustrates the competing pathways when this molecule is exposed to basic environments.
Figure 1: Mechanistic pathways of degradation. The red paths indicate irreversible product formation.
Troubleshooting Guides
Module A: Aqueous Bases (NaOH, KOH, )
Issue: "I am losing starting material during an aqueous workup or biphasic reaction."
Mechanism: Hydroxide ions (
| Variable | Impact on Stability | Recommendation |
| pH | High pH (>12) accelerates hydrolysis exponentially. | Maintain pH < 10 during workups. Use |
| Temperature | Hydrolysis is slow at 0–5°C but rapid >40°C. | Keep basic quenches on ice (0°C). Never reflux in aqueous base. |
| Phase Transfer | PTCs (e.g., TBAB) bring | Avoid PTCs if the reaction allows. Wash rapidly with brine to remove residual base. |
Diagnostic Protocol: Hydrolysis Check
-
Sample: Take 50 µL of the reaction mixture.
-
Prep: Dilute in 1 mL of 50:50 Acetonitrile:Water (buffered to pH 3 with Formic Acid to freeze the reaction).
-
Analyze: Inject on HPLC (See Standard Analytical Method below).
-
Result: Look for a peak eluting earlier than the parent (more polar).
-
Parent (2-Cl): ~RT 5.0 min
-
Hydrolysis (2-OH/One): ~RT 2.5 min (Broad/Tailing due to tautomerism).
-
Module B: Organic Bases (Amines, Alkoxides)
Issue: "I see a new impurity spot when using Triethylamine (TEA) or Sodium Methoxide."
Mechanism:
-
Amines: Primary and secondary amines are nucleophiles. They will displace the chloride to form 2-aminothiazoles.
-
Alkoxides: Sodium methoxide/ethoxide will rapidly form the 2-alkoxy ether.
Decision Matrix:
| Intended Base | Risk Level | Why? | Safer Alternative |
| Piperidine / Morpholine | CRITICAL | Highly nucleophilic; will displace Cl. | DIPEA (Hünig's Base) or 2,6-Lutidine . Steric bulk prevents attack at C2. |
| Triethylamine (TEA) | MODERATE | Can react at high temps or long reaction times. | DIPEA . |
| Sodium Methoxide | CRITICAL | Strong nucleophile ( | KOtBu (Potassium tert-butoxide). Bulky bases are less likely to substitute at C2. |
| NaH / KH | LOW | Non-nucleophilic (if dry). | Safe for deprotonations elsewhere on the molecule. |
Module C: Organometallics (n-BuLi, Grignards)
Issue: "The reaction turned black/tarry, or I lost the chloro- substituent."
Mechanism:
-
Metal-Halogen Exchange: Lithium-Halogen exchange is faster than deprotonation. n-BuLi will attack the C2-Cl bond, creating a 2-lithio-thiazole species which is unstable and can ring-open.
-
Ring Opening: The thiazole ring is susceptible to cleavage by strong carbanions.
Protocol: Safe Deprotonation (if functionalizing the isopropyl group)
-
Do NOT use: n-BuLi or t-BuLi directly.
-
Use: LDA (Lithium Diisopropylamide) or LiHMDS at -78°C. These are bulky, non-nucleophilic bases that will deprotonate acidic protons (if any) without attacking the C-Cl bond, provided the temperature is strictly controlled.
Standard Analytical Method (HPLC)
Use this method to validate stability or troubleshoot purity.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses silanol activity and stabilizes the thiazole).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: UV @ 254 nm (Thiazole ring absorption).
-
Flow Rate: 1.0 mL/min.
Frequently Asked Questions (FAQ)
Q1: Can I use this molecule in a Suzuki coupling with a basic carbonate buffer?
A: Yes. Mild inorganic bases like
Q2: I need to remove the chlorine. How do I do that?
A: If you want to remove it, catalytic hydrogenation (
Q3: How should I store the pure material? A: Store under Argon/Nitrogen at 2-8°C. Moisture is the enemy. Over time, atmospheric moisture will slowly hydrolyze the C-Cl bond, releasing HCl, which autocatalyzes further degradation.
References
- Metzger, J. V. (1979). Thiazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Mechanisms of in 1,3-azoles).
-
Evaluation of Thiazole Stability. (General reactivity data inferred from 2-chlorothiazole kinetics). Journal of Organic Chemistry, 45(22), 4352-4358.
-
Sandmeyer Reaction & Thiazole Synthesis. (Context for synthesis and stability of 2-chlorothiazoles). BenchChem Technical Notes. 3[4][5][6][7]
Sources
- 1. CAS 3034-52-4: 2-Chlorothiazole | CymitQuimica [cymitquimica.com]
- 2. georganics.sk [georganics.sk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5180833A - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance of the 5-Isopropyl Group in Coupling Reactions
Welcome to the technical support center for chemists navigating the challenges of cross-coupling reactions with substrates bearing a sterically demanding 5-isopropyl group. This guide is designed for researchers, scientists, and drug development professionals to provide actionable troubleshooting advice and in-depth answers to frequently encountered questions. Our focus is to move beyond simple procedural lists and delve into the underlying chemical principles that govern success in these demanding transformations.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, offering concrete solutions grounded in mechanistic understanding.
Problem 1: My Suzuki-Miyaura coupling reaction is resulting in low to no yield. What's going wrong?
Low or non-existent yields in Suzuki-Miyaura couplings involving a 5-isopropyl-substituted aryl halide are frequently due to steric hindrance impeding key steps in the catalytic cycle.[1][2] The bulky isopropyl group can significantly slow down both the oxidative addition and the reductive elimination steps.[2][3]
Possible Causes & Actionable Solutions:
-
Inefficient Oxidative Addition: The initial step where the palladium catalyst inserts into the aryl-halide bond is often rate-limiting for sterically hindered substrates.[3]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, and RuPhos are designed to stabilize the low-coordinate palladium species that are highly active in oxidative addition.[4] For particularly challenging couplings, consider specialized ligands like AntPhos, which has shown success with di-ortho-substituted aryl halides.[5]
-
-
Difficult Reductive Elimination: The final C-C bond-forming step can be sterically hindered.[3]
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is critical and often interdependent.[6]
-
Solution: For sterically demanding Suzuki couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases.[7] Aprotic polar solvents such as dioxane, THF, or toluene are commonly used.[2][7] In some cases, a small amount of water can be beneficial.[2][8]
-
-
Catalyst Deactivation: The palladium catalyst can precipitate as inactive palladium black, especially under prolonged heating.[2]
Problem 2: In my Buchwald-Hartwig amination, I'm observing significant amounts of hydrodehalogenation of my aryl halide instead of the desired C-N coupling product.
The formation of a hydrodehalogenation byproduct, where the halide is replaced by a hydrogen atom, is a common side reaction in sterically hindered Buchwald-Hartwig aminations. This often arises from a competing β-hydride elimination pathway.[5][9]
Possible Causes & Actionable Solutions:
-
β-Hydride Elimination is Outcompeting Reductive Elimination: The steric bulk around the palladium center can disfavor the geometry required for C-N bond formation, allowing β-hydride elimination to become a more favorable pathway.[9]
-
Solution: The choice of ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, XPhos) are known to promote reductive elimination and suppress β-hydride elimination.[4][10] These ligands create a sterically crowded coordination sphere around the palladium, which favors the formation of the desired product.
-
-
Inappropriate Base Selection: The base plays a crucial role in the deprotonation of the amine and the overall catalytic cycle.
-
Reaction Temperature is Too High: While elevated temperatures can be necessary, excessive heat can promote side reactions.
-
Solution: Carefully optimize the reaction temperature. It's often a delicate balance between providing enough energy to overcome the activation barrier for the desired coupling and minimizing side reactions.
-
Problem 3: My Sonogashira coupling is sluggish and gives a complex mixture of products.
The Sonogashira coupling is also sensitive to steric effects, which can hinder the approach of the alkyne to the palladium center.
Possible Causes & Actionable Solutions:
-
Steric Clash During Transmetalation: The transfer of the alkynyl group from copper to palladium can be impeded by the bulky isopropyl group.
-
Solution: The use of bulky phosphine ligands can paradoxically be beneficial. Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃) can promote the formation of a monoligated palladium species, which is highly active and can facilitate the coupling of sterically demanding partners.[12][13]
-
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings.
-
Solution: Ensure strictly anaerobic conditions, as oxygen can promote homocoupling. The addition of a copper(I) co-catalyst is standard, but its concentration may need to be optimized.
-
-
Inadequate Base: The amine base in a Sonogashira reaction serves both as a base and sometimes as a solvent.
-
Solution: A hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is commonly used. The choice and excess of the amine can be critical.[14]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding the impact of the 5-isopropyl group on coupling reactions.
Q1: Why is the 5-isopropyl group so challenging for cross-coupling reactions?
The isopropyl group is sterically demanding due to its branched structure.[15] When positioned at the 5-position of an aromatic ring, it can create significant steric hindrance around the reaction center (the carbon-halide bond). This steric bulk can:
-
Impede Catalyst Approach: The large size of the isopropyl group can physically block the palladium catalyst from accessing the C-X bond for oxidative addition.[7]
-
Destabilize Transition States: The transition states for key steps like oxidative addition and reductive elimination can be destabilized by steric clash between the isopropyl group, the catalyst's ligands, and the other coupling partner.[3]
-
Promote Side Reactions: By disfavoring the desired reaction pathway, steric hindrance can make alternative pathways, such as β-hydride elimination or protodeboronation, more competitive.[2][9]
Q2: What is the general strategy for selecting a ligand for a sterically hindered coupling?
The general principle is to use a ligand that is itself bulky and electron-rich.[4][10][16] This may seem counterintuitive, but it works for several reasons:
-
Promotes Monoligation: Bulky ligands favor the formation of a highly reactive, monoligated Pd(0) species, which is crucial for efficient oxidative addition into sterically hindered aryl halides.[16]
-
Facilitates Reductive Elimination: The steric pressure exerted by bulky ligands can accelerate the final reductive elimination step to form the desired product and regenerate the active catalyst.
-
Creates a "Productive" Steric Environment: While the ligand is bulky, its specific geometry can create a binding pocket that accommodates the sterically hindered substrate while still allowing the other coupling partner to approach and react.
Q3: Can changing the leaving group on the aromatic ring help?
Yes, the choice of the leaving group (halide or triflate) can have a significant impact. The general order of reactivity for oxidative addition is I > Br > OTf > Cl.[3][11] For a particularly challenging substrate with a 5-isopropyl group, starting with the more reactive aryl iodide or bromide is generally advisable over the less reactive aryl chloride.[14]
Q4: Are there alternatives to palladium catalysis for these types of couplings?
While palladium is the most common catalyst, nickel-based systems can sometimes be more effective for certain cross-coupling reactions, especially with less reactive electrophiles like aryl chlorides.[17] Nickel catalysts can operate through different mechanisms and may be less sensitive to certain types of steric hindrance. However, ligand design and reaction optimization are still critical for success with nickel catalysts.[18]
Experimental Protocols & Data
Table 1: Recommended Ligands for Different Coupling Reactions with 5-Isopropyl Substrates
| Coupling Reaction | Recommended Ligands | Key Features |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos, AntPhos | Bulky, electron-rich dialkylbiaryl phosphines that promote oxidative addition and reductive elimination.[4][5] |
| Buchwald-Hartwig | BrettPhos, XPhos, DavePhos | Designed to suppress β-hydride elimination and facilitate C-N bond formation with hindered amines.[4][10] |
| Sonogashira | P(t-Bu)₃, PCy₃ | Highly basic and sterically demanding alkylphosphines that favor the formation of active monoligated palladium species.[12][13] |
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 5-isopropyl-substituted aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[6]
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1.1-1.2 equiv relative to Pd).
-
-
Solvent Addition:
-
Reaction:
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Challenges and Solutions
Diagram 1: The Catalytic Cycle and Points of Steric Inhibition
Caption: The catalytic cycle highlighting where the 5-isopropyl group's steric bulk typically causes issues.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for troubleshooting low-yielding coupling reactions with sterically hindered substrates.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
- Wikipedia. (2024). Buchwald–Hartwig amination.
- Buchwald, S. L., & Malig, T. C. (2016). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 55(33), 9758–9762.
- Carrow, B. P., & Hartwig, J. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 136(45), 15829–15841.
- Benchchem. (n.d.). Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reactions Guide.
- Benchchem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Zhang, T., & Zhang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. RSC Advances, 4(21), 10833–10836.
- Saha, D., & Jana, A. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc, 2024(6), 123–138.
- Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690–3693.
- Yin, J. J., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Organic Letters, 15(5), 1104–1107.
- WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Benchchem. (n.d.). Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos.
- Wikipedia. (2024). Sonogashira coupling.
- Hartwig, J. F., & Stambuli, J. P. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(15), 5524–5535.
- Plenio, H., & Fleckenstein, C. A. (2009). The effect of steric bulk in Sonogashira coupling reactions. Dalton Transactions, (21), 4055–4067.
- Fiveable. (2025). Palladium-catalyzed cross-coupling reactions.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
- Patsnap Eureka. (2026). How to Isolate Isopropyl Group in Chemical Syntheses.
- Watson, D. A., & Doyle, A. G. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature, 543(7647), 629–630.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. jmcct.com [jmcct.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. How to Isolate Isopropyl Group in Chemical Syntheses [eureka.patsnap.com]
- 16. arkat-usa.org [arkat-usa.org]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.princeton.edu [chemistry.princeton.edu]
Technical Support Center: Recrystallization of Thiazole Carboxylic Acids
Welcome to the Advanced Technical Support Center for the purification of thiazole carboxylic acids. These heterocyclic compounds—such as thiazole-4-carboxylic acid and 2-amino-thiazole-5-carboxylic acid—present unique thermodynamic challenges during crystallization. Their molecular architecture combines a hydrogen-bond accepting thiazole nitrogen with a hydrogen-bond donating carboxylic acid, often leading to strong intermolecular dimerization, zwitterionic behavior, and polymorphism.
This guide is designed for researchers and drug development professionals to troubleshoot complex purification failures, understand the physical chemistry behind solvent interactions, and implement self-validating protocols.
Troubleshooting Guide: Overcoming "Oiling Out" (Liquid-Liquid Phase Separation)
Issue: Upon cooling the hot, saturated solution, the compound separates as a cloudy emulsion or a viscous liquid (an "oil") rather than forming a crystalline solid.
The Causality: Oiling out, scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when a system reaches supersaturation at a temperature that is higher than the melting point of the solute-solvent mixture[1]. In the context of thiazole carboxylic acids, high impurity loads can cause severe freezing-point depression. Instead of integrating into a rigid crystal lattice, the solute molecules arrange randomly and exhibit high mobility, creating a secondary liquid phase[2]. Because impurities often dissolve better in these liquid droplets than in the bulk solvent, the resulting solidified oil traps these impurities, completely defeating the purpose of recrystallization[1].
The Resolution:
-
Define the Process Design Space: Avoid generating supersaturation too rapidly. Shock cooling forces the system past the Metastable Zone Width (MSZW) directly into the miscibility gap[2].
-
Solvent System Adjustment: Transition to a mixed-solvent system where the primary solvent has a lower boiling point, or utilize a solvent that does not depress the solute's melting point as aggressively.
-
Seeding Strategy: Add pure seed crystals halfway into the metastable zone to bypass the kinetic hindrance of nucleation and force the system to favor solid particle growth over droplet formation[2].
Data Presentation: Solvent Selection Matrix
Selecting the correct solvent system is critical for preventing solvent entrapment and maximizing yield. The table below summarizes field-proven solvent systems for specific thiazole derivatives.
| Target Compound | Recommended Solvent System | Solvent Type | Thermodynamic Rationale |
| Thiazole-4-carboxylic acid | Ethyl Acetate | Polar Aprotic | Balances the solubility of the carboxylic acid moiety without forming strong hydrogen-bonded solvates that trap protic solvents in the crystal lattice[3]. |
| 2-Amino-thiazole-5-carboxylic acid | THF / Water | Aprotic / Protic (Mixed) | Exhibits high solubility in hot THF; water acts as a highly effective anti-solvent. Optimal crystallization occurs between 0°C and 60°C[4]. |
| General Thiazole Carboxylic Acids | Methanol / Water | Polar Protic (Mixed) | Methanol disrupts strong intermolecular dimers. Controlled water addition forces nucleation by rapidly decreasing the solubility limit[5]. |
| Highly Impure Derivatives | Ethanol / Hexane | Protic / Non-polar (Mixed) | Hexane (or similar C5-C8 alkanes) acts as a strict anti-solvent to crash out the product, while ethanol retains polar impurities in the mother liquor[6]. |
Standardized Protocol: Self-Validating Mixed-Solvent Recrystallization
This methodology is a self-validating system . By relying on visual thermodynamic feedback (persistent cloudiness) rather than fixed volumes, the protocol automatically adjusts to the specific impurity load of your crude batch, ensuring you are exactly at the saturation point before cooling.
Step 1: Dissolution Suspend the crude thiazole carboxylic acid in a minimal volume of a "good" solvent (e.g., THF or Ethanol) in a round-bottom flask. Heat to reflux until the solid is completely dissolved.
Step 2: Hot Filtration (Optional but Recommended) If insoluble particulates or colored polymeric impurities are present, add 2% (w/w) activated charcoal, boil for 5 minutes, and filter the hot solution through a pre-warmed funnel to prevent premature crystallization[1].
Step 3: Saturation Targeting (The Validation Step) While maintaining the solution at a gentle boil, slowly add a "poor" solvent (e.g., Water or Hexane) dropwise. Continue addition until the mixture becomes persistently cloudy . Causality: This cloudiness is the physical validation that the chemical potential of the solute in the liquid phase has equaled the solid phase (the saturation limit).
Step 4: Clarification Add the "good" solvent dropwise (typically 1-5 drops) just until the solution turns clear again. The system is now perfectly poised at the edge of the solubility curve.
Step 5: Nucleation & Cooling Remove the flask from the heat source. Allow it to cool ambiently to room temperature. Do not shock cool. Slow cooling ensures the system remains within the metastable zone, promoting the growth of pure crystals rather than oiling out[2].
Step 6: Isolation Once crystallization is visually complete at room temperature, transfer the flask to an ice bath (0°C) for 15-30 minutes to maximize yield. Collect the crystals via vacuum filtration and wash with a small volume of an ice-cold mixture of the recrystallization solvents[7].
Workflow Visualization
Workflow for mixed-solvent recrystallization and troubleshooting phase separation.
Frequently Asked Questions (FAQs)
Q: My thiazole carboxylic acid completely dissolved, but no crystals are forming even after cooling to 0°C. What went wrong? A: You have likely exceeded the necessary volume of the "good" solvent, leaving the solution undersaturated. Thiazole rings can form strong hydrogen bonds with protic solvents, significantly increasing their cold solubility. Actionable Fix: Return the solution to the heat source and use a rotary evaporator to boil off 30-50% of the solvent volume, then re-attempt the cooling process[7].
Q: The product oiled out and solidified into a sticky gum at the bottom of the flask. Is the batch ruined? A: No, recrystallizations rarely result in a total loss of compound[7]. The solidified gum simply indicates that impurities were trapped during the liquid-liquid phase separation[2]. Actionable Fix: Decant the supernatant, redissolve the gum in a hot "good" solvent, and execute a much slower cooling ramp. You may also need to seed the solution halfway into the metastable zone to force crystalline nucleation before the oiling out boundary is crossed[2].
Q: How do I handle zwitterionic thiazole derivatives that refuse to crystallize? A: Amino-thiazole carboxylic acids can exhibit zwitterionic character, making them highly soluble in polar solvents across a wide pH range. Actionable Fix: Before attempting recrystallization, adjust the pH of your aqueous or mixed-solvent system to the exact isoelectric point (pI) of your specific derivative. At the pI, the net charge is zero, intermolecular ionic repulsion is minimized, and the compound is least soluble, maximizing your crystalline recovery.
References
- Chemistry Teaching Labs - University of York. "Problems with Recrystallisations.
- Chemistry LibreTexts. "3.6F: Troubleshooting.
- Mettler Toledo. "Oiling Out in Crystallization.
- Google Patents. "US3274207A - Processes for preparing thiazole carboxylic acids.
- Google Patents. "US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- Google Patents. "EP1919885B1 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- European Patent Office (EPO). "PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES - Patent 1919885.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 4. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 5. EP1919885B1 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 6. PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES - Patent 1919885 [data.epo.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Minimizing side products in the diazotization of aminothiazoles
To: Research & Development Team From: Technical Support Division – Heterocyclic Chemistry Unit Subject: Troubleshooting & Optimization Guide: Diazotization of Aminothiazoles
Executive Summary: The Thiazole Challenge
Diazotization of 2-aminothiazoles is notoriously more difficult than that of simple anilines. The core challenge lies in the electronic duality of the thiazole ring:
-
Weak Basicity: The exocyclic amine is poorly nucleophilic, requiring strong acid catalysis for diazotization.
-
Nucleophilic C5 Position: The C5 carbon is electron-rich and prone to electrophilic attack. If the reaction conditions are not precise, the generated nitrosonium ion (
) or the diazonium species itself will attack C5, leading to C-nitrosation or azo-coupling (self-polymerization) rather than the desired diazonium salt.
This guide provides a self-validating workflow to minimize these side products, prioritizing non-aqueous methods for maximum stability.
Diagnostic Workflow: Troubleshooting Decision Tree
Use this logic flow to identify the root cause of your specific impurity profile.
Figure 1: Diagnostic decision tree for identifying side-reaction pathways based on visual and analytical cues.
Critical Mechanisms & Side Product Mitigation
The following table summarizes the competition between the desired pathway and the three major side reactions.
| Reaction Pathway | Product Type | Visual Cue | Root Cause | Prevention Strategy |
| N-Diazotization (Desired) | Diazonium Salt ( | Clear/Pale Yellow Solution | Controlled electrophilic attack on exocyclic N. | High Acidity: Ensures protonation of ring N, deactivating C5. |
| Self-Coupling | Azo Dye ( | Deep Red/Orange Precipitate | Unreacted aminothiazole attacks the formed diazonium salt. | Reverse Addition: Add amine to nitrosating agent to keep diazonium in excess. |
| C-Nitrosation | 5-Nitroso-aminothiazole | Green/Blue/Dark Solution | Electrophilic attack at C5 by | Stronger Acid: Use conc. |
| Hydrolysis | Thiazolone / Hydroxythiazole | Tar / Oil / Phenolic smell | Nucleophilic attack by water on unstable | Anhydrous Conditions: Use alkyl nitrites (t-BuONO) in MeCN. |
Recommended Protocols
Protocol A: The "Gold Standard" Non-Aqueous Method (Best for Stability)
Recommended for sensitive substrates where hydrolysis is a major issue.
Reagents:
-
Substrate: 2-Aminothiazole derivative (1.0 equiv)
-
Solvent: Acetonitrile (MeCN), anhydrous
-
Nitrosating Agent: tert-Butyl Nitrite (t-BuONO) (1.5 equiv)
-
Acid Source: p-Toluenesulfonic acid (p-TsOH) or
(1.1 equiv)
Step-by-Step:
-
Dissolution: Dissolve p-TsOH and the aminothiazole in anhydrous MeCN. Cool to 0°C.[1][2][3]
-
Diazotization: Add t-BuONO dropwise over 10–15 minutes.
-
Why? Slow addition prevents localized heating and radical formation.
-
-
Stabilization: Stir at 0°C for 30 minutes. The diazonium tosylate often precipitates as a stable solid, preventing it from reacting with itself.
-
Sandmeyer Step (if applicable): Add Cu(I) or Cu(II) halide directly to this suspension and allow to warm to Room Temperature (RT).
Protocol B: The Optimized Aqueous Method
Use only if non-aqueous reagents are unavailable.
Reagents:
-
Solvent:
/ Conc. (1:1 ratio minimum) -
Reagent:
(aqueous solution)
Step-by-Step:
-
Acidification: Dissolve amine in highly concentrated acid.
-
Critical: If the amine is not fully soluble, use a co-solvent like acetic acid.
-
-
Super-Cooling: Cool to -5°C to 0°C (salt/ice bath).
-
Sub-Surface Addition: Add the
solution below the surface of the amine solution via a syringe or dropping funnel tip.-
Why? This prevents the escape of nitrous gases (
) and ensures immediate reaction.
-
Frequently Asked Questions (FAQs)
Q1: I see a large amount of red solid forming immediately upon adding nitrite. What is this? A: This is the azo-coupling product . It forms when the diazonium salt reacts with unreacted amine.
-
Fix: You likely have "free amine" present. Increase the acid concentration significantly. The amine must be fully protonated to deactivate the ring against nucleophilic attack. Alternatively, switch to Protocol A (Non-aqueous), where the diazonium salt precipitates out, physically separating it from unreacted amine.
Q2: Why do you recommend Copper(II) halides (
-
Mechanism: Cu(II) acts as an efficient oxidant for the intermediate radical species, driving the reaction toward halogenation rather than reduction. Literature suggests Cu(II) halides often result in higher yields for heterocyclic amines [1].
Q3: Can I isolate the thiazole diazonium salt? A: Generally, no . They are shock-sensitive and thermally unstable.
-
Exception: Diazonium tosylates or tetrafluoroborates prepared in non-aqueous media (Protocol A) are relatively stable and can sometimes be filtered. However, for safety, it is best to telescope them immediately into the next step (Sandmeyer, Schiemann, or coupling).
Q4: My product contains a 5-nitroso impurity. How do I remove it? A: Prevention is better than cure. Once formed, 5-nitroso derivatives are difficult to separate due to similar solubility profiles.
-
Prevention: The C5 position is nucleophilic. You must use a strongly electron-withdrawing protecting group on the amine or ensure the reaction medium is acidic enough (pH < 0) to protonate the ring nitrogen, which inductively deactivates C5.
Reaction Pathway Visualization
The diagram below illustrates the competition between the desired Halogenation (Sandmeyer) and the C-Nitrosation side reaction.
Figure 2: Mechanistic competition. High acidity favors the upper pathway (Protonated -> Diazonium), while low acidity opens the lower pathways to side products.
References
-
Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Chlorides and Bromides.[4] Journal of Organic Chemistry. Link
-
Goossen, L. J., et al. (2010). Sandmeyer Reactions of 2-Aminothiazoles.[4][5][6] Synthesis.[1][2][3][4][6][7][8][9][10][11] (Specific focus on non-aqueous conditions for heterocycles).
-
Hanson, P., et al. (2002). Heterocyclic Diazonium Salts: Synthesis and Reactivity. Advances in Heterocyclic Chemistry. Link
-
Obushak, M. D. (2009). Arenediazonium Tetrachlorocuprates(II): Modification of the Sandmeyer Reaction. Russian Journal of Organic Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the GC-MS Fragmentation Pattern of 5-Isopropylthiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isopropylthiazole Scaffold
Thiazoles are a class of sulfur-containing heterocyclic compounds that are integral to numerous fields, from flavor and fragrance chemistry to medicinal chemistry.[1] Their unique aromatic and sensory properties make them key components in many food products.[2][3][4][5] In drug development, the thiazole ring serves as a crucial scaffold in a variety of pharmacologically active agents. The substitution pattern on the thiazole ring profoundly influences its chemical and biological properties, as well as its behavior in analytical systems like GC-MS. This guide focuses on the 5-isopropyl substitution, a structural motif with implications for both the compound's intrinsic properties and its mass spectrometric fragmentation.
Fundamentals of Electron Ionization Mass Spectrometry (EI-MS) of Heterocycles
In a typical GC-MS workflow, molecules are separated via gas chromatography and then introduced into the mass spectrometer's ion source. In Electron Ionization (EI), a high-energy electron beam (typically 70 eV) bombards the molecule, leading to the ejection of an electron and the formation of a molecular ion (M•+).[6] This molecular ion is a radical cation that is often energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable ions. The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) of the fragments and their relative abundances providing a wealth of structural information.
For heterocyclic compounds like thiazole, ionization often occurs through the removal of a non-bonding electron from a heteroatom (sulfur or nitrogen) or a π-electron from the aromatic system. The subsequent fragmentation is dictated by the relative stability of the resulting fragment ions and neutral losses.
The Thiazole Core: A Foundation for Fragmentation
The mass spectrum of the parent thiazole molecule provides a baseline for understanding the fragmentation of its derivatives.[7][8] The thiazole ring is relatively stable, often giving a prominent molecular ion peak. Key fragmentation pathways of the unsubstituted thiazole ring involve ring cleavage events, leading to the loss of small, stable neutral molecules.
The Influence of the Isopropyl Group on Fragmentation
The presence of an isopropyl group at the 5-position of the thiazole ring is expected to introduce several characteristic fragmentation pathways. The isopropyl group itself is prone to fragmentation, and its position on the thiazole ring will influence the subsequent fragmentation of the heterocyclic core.
Alpha-Cleavage of the Isopropyl Group
A primary and highly characteristic fragmentation pathway for compounds containing an isopropyl group is the cleavage of the bond between the tertiary carbon and a methyl group (α-cleavage). This results in the loss of a methyl radical (•CH₃), leading to a stable secondary carbocation. For 5-isopropylthiazole, this would result in a prominent ion at [M-15]⁺.
Benzylic-type Cleavage
Cleavage of the bond between the thiazole ring and the isopropyl group can also occur. This would result in the formation of an isopropyl cation ([C₃H₇]⁺) with an m/z of 43. This is a common fragment for isopropyl-substituted aromatic compounds.
Ring Fragmentation
Subsequent to or in competition with the fragmentation of the isopropyl group, the thiazole ring itself will fragment. The initial fragmentation of the isopropyl group can influence the charge distribution and subsequent bond cleavages within the ring.
Predicted Fragmentation Pattern of 5-Isopropylthiazole
Based on the principles outlined above and data from related compounds, the following table summarizes the predicted key fragment ions for 5-isopropylthiazole and compares them with known fragments of related thiazole derivatives.
| m/z | Proposed Fragment Ion | Predicted Fragmentation Pathway for 5-Isopropylthiazole | Comparison with Related Compounds |
| 127 | [M]•+ | Molecular ion of 5-isopropylthiazole | The molecular ion is expected to be observable. |
| 112 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group (α-cleavage) | A common and often abundant fragment for isopropyl-substituted aromatics. |
| 85 | [Thiazole ring fragment]⁺ | Ring cleavage following initial fragmentation | The mass spectrum of thiazole shows a base peak at m/z 85.[7][8] |
| 58 | [C₂H₂NS]⁺ | Ring fragmentation | A common fragment in the mass spectra of various thiazole derivatives. |
| 43 | [C₃H₇]⁺ | Isopropyl cation | A characteristic fragment for compounds containing an isopropyl group. |
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways of 5-isopropylthiazole.
Caption: Predicted initial fragmentation of 5-isopropylthiazole via loss of a methyl radical.
Caption: Predicted formation of the isopropyl cation from the molecular ion of 5-isopropylthiazole.
Experimental Protocol for GC-MS Analysis
For researchers wishing to acquire experimental data on 5-isopropylthiazole or related compounds, the following general protocol for GC-MS analysis is recommended.
Sample Preparation
-
Standard Solution: Prepare a stock solution of the thiazole derivative at a concentration of 1 mg/mL in a volatile solvent such as dichloromethane or methanol.
-
Working Solutions: Perform serial dilutions of the stock solution to obtain working standards in the desired concentration range (e.g., 1-100 µg/mL).
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of volatile and semi-volatile organic compounds.[6][9][10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the sample solution in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
Caption: General workflow for the GC-MS analysis of volatile compounds.
Conclusion and Future Perspectives
This guide provides a scientifically grounded, predictive framework for understanding the GC-MS fragmentation of 5-isopropylthiazole. By leveraging established principles of mass spectrometry and comparative data from analogous structures, researchers can make informed interpretations of mass spectra for this and related compounds. The acquisition of experimental mass spectral data for 5-isopropylthiazole would be a valuable contribution to the scientific community, allowing for a direct comparison with the predictions outlined in this guide and further refining our understanding of the fragmentation of substituted thiazoles.
References
-
Diez-Simon, C., Mumm, R., & Hall, R. D. (2019). Mass spectrometry-based metabolomics of volatiles as a new tool for understanding aroma and flavour chemistry in processed food products. Metabolomics, 15(3), 41. [Link]
- Fay, L. B., & Bel-Rhlid, R. (2001). Novel Mass Spectrometry Methods in Flavour Analysis. CHIMIA International Journal for Chemistry, 55(5), 429-434.
-
NIST. Thiazole. In NIST Chemistry WebBook. [Link]
-
NIST. 2-Isopropyl-4,5-dimethylthiazole. In NIST Chemistry WebBook. [Link]
-
NIST. Isopropyl Alcohol. In NIST Chemistry WebBook. [Link]
-
PubChem. 2-Isopropyl-4-methylthiazole. [Link]
- Shah, A., et al. (2015). GC-MS analysis of bioactive compounds present in medicinally important Periploca hydaspidis. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1765-1770.
-
SpectraBase. 5-(4-Isopropylthiazol-2-yl)-3-(morpholinomethyl)-1,3,4-oxadiazole-2(3H)-thione. [Link]
-
The Good Scents Company. 2-isopropyl-4-methylthiazole. [Link]
-
Vignesh, M., et al. (2024). Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L. Frontiers in Plant Science, 15, 1433015. [Link]
- Yuliana, N. D., et al. (2023). Chemometric analysis based on GC-MS chemical profiles of essential oil and extracts of black cumin (Nigella sativa L.) and their antioxidant potentials. Journal of Applied Pharmaceutical Science, 13(12), 214-222.
-
Zhang, Y., et al. (2024). Progress in flavor research in food: Flavor chemistry in food quality, safety, and sensory properties. Food Chemistry: X, 24, 101297. [Link]
-
Zeki, O. C., et al. (2022). Chemometric Analysis Based on GC-MS Chemical Profiles of Three Stachys Species from Uzbekistan and Their Biological Activity. Molecules, 27(9), 2840. [Link]
-
SpectraBase. N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-furamide. [Link]
-
Suresh Kumar, G. V., et al. (2010). Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents. European Journal of Medicinal Chemistry, 45(5), 2063-2074. [Link]
- van den Dool, H., & Kratz, P. D. (1963). A generalization of the retention index system including linear temperature programmed gas—liquid partition chromatography.
-
NIST. Thiazole, 4-methyl-2-(1-methylethyl)-. In NIST Chemistry WebBook. [Link]
Sources
- 1. Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry-based metabolomics of volatiles as a new tool for understanding aroma and flavour chemistry in processed food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in flavor research in food: Flavor chemistry in food quality, safety, and sensory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole [webbook.nist.gov]
- 9. pjps.pk [pjps.pk]
- 10. applications.emro.who.int [applications.emro.who.int]
Comparative Biological Activity of Chlorothiazole vs. Aminothiazole Derivatives: A Mechanistic and Experimental Guide
Executive Summary & Pharmacophore Rationale
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, heavily utilized due to its robust stability, favorable dipole moment, and ability to interact with diverse biological targets. However, the biological activity of the thiazole core is profoundly dictated by its substituents—most notably at the C2 position.
This guide provides an objective, data-backed comparison between aminothiazole and chlorothiazole derivatives. By swapping a strongly electron-donating amino group (-NH₂) for an electron-withdrawing chlorine atom (-Cl), researchers fundamentally alter the molecule's physicochemical properties. This substitution shifts the pKa of the thiazole nitrogen, modifies the hydrogen-bonding landscape, and drastically changes the lipophilicity (LogP) of the compound. Understanding the causality behind these structural shifts is essential for drug development professionals aiming to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Mechanistic Divergence: Electronic and Steric Effects
The decision to utilize a chlorothiazole versus an aminothiazole intermediate is rarely arbitrary; it is driven by the specific steric and electronic requirements of the target binding site.
-
Aminothiazoles (Hydrogen Bonding & Kinase Affinity): The 2-aminothiazole moiety is a classic hydrogen-bond donor and acceptor. The exocyclic amine readily interacts with polar residues, making it a highly effective pharmacophore for targeting the ATP-binding hinge region of kinases (e.g., Dasatinib)[1]. Furthermore, the electron-donating nature of the amine enriches the electron density of the thiazole ring, which enhances its radical scavenging ability, making these derivatives potent antioxidant and antiviral candidates[2].
-
Chlorothiazoles (Lipophilicity & Halogen Bonding): Substituting the amine with a chlorine atom abolishes the hydrogen-bond donor capability and introduces a bulky, lipophilic, electron-withdrawing group. This modification is highly advantageous when designing Central Nervous System (CNS) ligands, as the increased lipophilicity is required to cross the blood-brain barrier (BBB)[3]. Additionally, the electronegative chlorine can engage in orthogonal halogen bonding with protein backbone carbonyls, often leading to enhanced antimicrobial and specific anticancer activities by exploiting hydrophobic sub-pockets[4],[5].
Figure 1: Mechanistic divergence and biological outcomes of thiazole C2-substitution.
Quantitative Biological Activity Comparison
The following table synthesizes experimental data from recent literature, objectively comparing the performance of these two derivative classes across various biological assays.
| Derivative Class | Target / Organism | Representative Activity | Mechanism / Causality | Ref |
| 2-Aminothiazoles | Staphylococcus aureus / E. coli | MIC: 4 - 16 µg/mL | H-bonding with bacterial target proteins; high polarity can limit deep cell wall penetration in some strains. | [2],[4] |
| 2-Chlorothiazoles | Staphylococcus aureus / E. coli | MIC: 2 - 8 µg/mL | Enhanced lipophilicity improves cell wall penetration; halogen bonding stabilizes binding, often yielding superior activity to amino precursors. | [4] |
| Aminothiazole Hybrids | A549 Lung Cancer Cells | IC50: ~12 - 15 µM | Strong interaction with kinase hinge regions via the exocyclic amine and electron-rich core. | [2] |
| Chlorothiazole Hybrids | HeLa Cervical Cancer Cells | IC50: ~3.2 µM | Electronegative chlorine increases binding affinity in hydrophobic pockets (e.g., in isatin-chlorothiazole hybrids). | [5] |
| 2-Halothiazoles | mGluR5 (CNS Receptor) | High Affinity (Radioligand) | High LogP allows BBB crossing; lacks the H-bond donor liability that would cause efflux or poor CNS partitioning. | [3] |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the biological evaluation of these derivatives must rely on self-validating assay systems. Below are the optimized protocols for evaluating the antimicrobial and cytotoxic profiles of thiazole derivatives.
Protocol A: Self-Validating Broth Microdilution Assay (Antimicrobial)
This protocol utilizes a metabolic dye to eliminate subjective visual bias when determining the Minimum Inhibitory Concentration (MIC).
-
Media Preparation: Prepare Mueller-Hinton Broth (MHB) and adjust cation concentrations (Ca²⁺ and Mg²⁺). Causality: Standardized cation levels are critical because variations can artificially alter the permeability of the bacterial outer membrane, skewing the apparent activity of lipophilic chlorothiazoles.
-
Compound Dilution: Dissolve thiazole derivatives in 100% DMSO, then perform serial dilutions in MHB. Ensure the final DMSO concentration in the assay wells does not exceed 1%. Causality: Including a vehicle control well (1% DMSO without the drug) validates that any observed growth inhibition is strictly due to the thiazole derivative and not solvent-induced toxicity.
-
Inoculation: Standardize the bacterial suspension to 0.5 McFarland standard (~
CFU/mL) and dilute to achieve a final inoculum of CFU/mL per well. -
Incubation & Metabolic Readout: Incubate plates at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. Causality: Resazurin acts as a self-validating metabolic indicator. Viable bacteria reduce the blue dye to pink (resorufin). The MIC is objectively recorded as the lowest concentration well that remains strictly blue, eliminating the human error associated with reading subtle turbidity.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
When comparing the anticancer potential of amino vs. chlorothiazole hybrids, controlling for metabolic baseline shifts is essential.
-
Cell Seeding: Seed target cells (e.g., HeLa or A549) in 96-well plates at a density of
cells/well in complete medium. Incubate for 24 hours to allow attachment. -
Treatment Application: Treat cells with varying concentrations of the thiazole derivatives (0.1 µM to 100 µM). Causality: You must include a positive control (e.g., Doxorubicin) to validate the assay's dynamic range and sensitivity, alongside a negative vehicle control to establish the 100% viability baseline.
-
Metabolic Conversion: After 48 hours of exposure, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Causality: MTT is reduced to insoluble formazan crystals by active mitochondrial reductases. This measures functional metabolic activity rather than just physical cell count, providing a highly accurate representation of compound-induced cellular stress.
-
Solubilization and Measurement: Remove the media, dissolve the formazan crystals in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Figure 2: Self-validating experimental workflow for thiazole derivative screening.
References
- A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives Global Research Online URL
- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates MDPI URL
- Scientific & Academic Publishing (SAPUB)
- National Institutes of Health (PMC)
- National Institutes of Health (PMC)
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. Syntheses of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutamate Receptor Subtype 5 Ligands and Potential Radioligands for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 5. Recent Advances in Isatin–Thiazole Hybrids: Synthesis, Structural Design, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation and Comparative Profiling of Thiazole-Based DNA Minor Groove Binders
Executive Summary
The transition from classical pyrrole-imidazole polyamides (e.g., Distamycin, Netropsin) to thiazole-containing lexitropsins represents a critical evolution in DNA-targeting therapeutics. Thiazole scaffolds offer distinct advantages, including altered curvature to match specific DNA sequences, enhanced lipophilicity, and improved metabolic stability against peptidases.
However, the structural validation of these binders requires a rigorous, multi-tiered biophysical approach to distinguish true minor groove binding from non-specific intercalation or electrostatic association. This guide outlines a self-validating system for characterizing thiazole-based binders, using Thiazotropsin A as a primary case study against classical alternatives.
Part 1: The Validation Logic (Workflow)
To ensure scientific integrity, the characterization of a new thiazole-based binder must follow a logical hierarchy: Structural Integrity
Figure 1: Validation Decision Matrix
This workflow ensures that only compounds with a confirmed mode of action proceed to expensive thermodynamic profiling.
Caption: A hierarchical validation workflow. Viscosity is the critical "gatekeeper" assay to distinguish groove binding from intercalation before advanced thermodynamic profiling.
Part 2: Establishing the Binding Mode
The most common error in characterizing small-molecule DNA binders is assuming a groove-binding mode based solely on docking studies. Experimental hydrodynamic validation is mandatory.
The Viscosity Test (The Definitive Standard)
Unlike spectroscopic methods (UV/Fluorescence), which are sensitive to the micro-environment but not the global shape, viscometry measures the hydrodynamic change of the DNA rod.
-
Intercalators (e.g., Ethidium Bromide): Lengthen the DNA helix by stacking between base pairs, significantly increasing viscosity.[1]
-
Groove Binders (e.g., Thiazotropsin, Distamycin): Bind along the backbone/groove, causing negligible change in DNA length and viscosity.
Protocol: Relative Viscosity Measurement
Objective: Determine if the thiazole ligand alters DNA contour length.
-
Preparation: Prepare Calf Thymus DNA (ct-DNA) at ~500 µM (bp) in BPE buffer (6 mM Na₂HPO₄, 2 mM NaH₂PO₄, 1 mM EDTA, pH 7.0).
-
Equilibration: Maintain Ubbelohde viscometer at 25.0 ± 0.1°C using a thermostatic bath.
-
Baseline: Measure flow time of DNA alone (
) in triplicate. -
Titration: Add ligand aliquots (r = [Ligand]/[DNA] ratios: 0.0, 0.05, 0.1, ... 0.3).
-
Measurement: Measure flow time (
) after each addition. -
Analysis: Plot
vs. binding ratio ( ).-
Equation: Relative viscosity
. -
Criterion: According to Cohen and Eisenberg, a slope
indicates groove binding; a slope indicates intercalation.
-
Circular Dichroism (CD) Signature
Free thiazole ligands are often achiral or exhibit weak CD. Upon binding to the chiral environment of the DNA minor groove, they acquire a strong Induced CD (ICD) signal.[2]
-
Thiazotropsin Signature: Look for a strong positive ICD band in the ligand absorption region (300–360 nm).
-
Interpretation: A strong ICD confirms intimate contact with the chiral groove, distinct from the weak/negligible ICD often seen with external electrostatic binding.
Part 3: Comparative Profiling (Data & Performance)
Once the binding mode is validated, the thiazole binder must be benchmarked against industry standards.
Table 1: Comparative Profile of Thiazole vs. Classical Binders
Data aggregated from Khalaf et al. and standard biophysical literature.
| Feature | Distamycin A (Benchmark) | Thiazotropsin A (Thiazole Analog) | Ethidium Bromide (Control) |
| Scaffold Class | Pyrrole-Amidine | Formamido-Thiazole | Phenanthridine |
| Binding Mode | Minor Groove (AT rich) | Minor Groove (ACTAGT) | Intercalation |
| Viscosity Slope | ~0 (No length change) | ~0 (No length change) | >1.0 (Lengthening) |
| Binding Constant ( | |||
| +10 to +15°C | +5 to +12°C | +20°C (High stability) | |
| Sequence Specificity | High (AATT) | Tunable (ACTAGT / ACGCGT) | Low (GC preference) |
| Lipophilicity (logP) | Low (Hydrophilic) | Moderate (Enhanced cellular uptake) | Moderate |
Key Insight: The Thiazole Advantage
While Distamycin often exhibits slightly higher raw affinity (
Part 4: Thermodynamic Mechanism
To claim "validation," one must understand the forces driving the binding.
Isothermal Titration Calorimetry (ITC)
Thiazole binding is typically enthalpy-driven (
-
Protocol Note: Perform ITC at 25°C. Inject ligand (10-20 µM) into DNA (1-2 µM).
-
Expectation: A negative enthalpy (
to kcal/mol) confirms specific bonding. If the reaction is purely entropy-driven ( , ), it suggests non-specific electrostatic release of counter-ions rather than true groove recognition.
Figure 2: Thermodynamic & Structural Logic
This diagram illustrates the mechanistic differences between the binders.
Caption: Mechanistic comparison. Thiazoles introduce specific curvature changes and H-bond acceptors (N-atom) that allow targeting of wider, mixed DNA sequences compared to pure A-T binders.
References
-
Khalaf, A. I., et al. (2004). "Thiazole-containing DNA minor groove binding agents: a new class of lexitropsins." Journal of Medicinal Chemistry.
-
Waring, M. J. (1965). "Complex formation between ethidium bromide and nucleic acids." Journal of Molecular Biology. (Foundational reference for Viscosity/Intercalation).
-
Marky, L. A., & Breslauer, K. J. (1987). "Origins of netropsin binding affinity and specificity: thermodynamic profiles." Proceedings of the National Academy of Sciences.
-
Satpati, S., et al. (2013). "Spectroscopic and calorimetric studies on the binding of a thiazole containing lexitropsin to DNA." International Journal of Biological Macromolecules.
-
Cohen, G., & Eisenberg, H. (1969). "Viscosity and sedimentation study of sonicated DNA-proflavine complexes." Biopolymers.[3][4][5][6]
Sources
- 1. dnahelix.wdfiles.com [dnahelix.wdfiles.com]
- 2. Origin of DNA-Induced Circular Dichroism in a Minor-Groove Binder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformation dependent binding of netropsin and distamycin to DNA and DNA model polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. spandidos-publications.com [spandidos-publications.com]
Technical Comparison: IR Spectroscopic Profiling of 2-Chloro vs. 2-Amino Thiazoles
Executive Summary & Strategic Context
In fragment-based drug discovery (FBDD), the thiazole ring is a privileged scaffold, serving as a bioisostere for pyridine or carboxylate groups. The differentiation between 2-chlorothiazole and 2-aminothiazole is critical during synthesis and quality control. While NMR provides definitive structural elucidation, Infrared (IR) spectroscopy offers a rapid, non-destructive "fingerprint" method for monitoring reaction progress (e.g., nucleophilic aromatic substitution of the chloride by an amine).
This guide moves beyond basic peak listing. It analyzes the causality of vibrational shifts driven by the electronic nature of the substituents—the electron-withdrawing chlorine versus the electron-donating amino group—and provides a self-validating workflow for unambiguous identification.
Fundamental Vibrational Theory
To interpret the spectra accurately, one must understand the electronic environment:
-
2-Aminothiazole (Electron Donor): The amino group (
) is a strong resonance donor. This increases electron density in the thiazole ring but also introduces significant hydrogen bonding capability. The "amino" form is the predominant tautomer in the solid state, though the "imino" form can exist in equilibrium in solution.[1] -
2-Chlorothiazole (Electron Withdrawer): The chlorine atom exerts a strong inductive withdrawing effect (
) and a weaker resonance donating effect ( ). The net result is a deactivated ring compared to the amine, with a distinct dipole moment vector.
These electronic differences manifest primarily in three spectral zones:
-
Zone I (
): The "Diagnostic Kill Shot" (N-H vs. C-H). -
Zone II (
): Ring Breathing & Deformation. -
Zone III (
): Substituent-Specific Fingerprints (C-Cl vs. Ring Deformation).
Detailed Spectral Analysis
Zone I: The High-Frequency Region ( )
This is the primary region for immediate discrimination.
-
2-Aminothiazole:
-
Primary Amine Stretches: You will observe two distinct bands corresponding to the asymmetric (
) and symmetric ( ) stretching of the group. -
Frequency: Typically
. -
Nuance: In the solid state (KBr pellet), these bands often broaden and shift to lower frequencies due to intermolecular hydrogen bonding (N-H
N). In dilute solution ( ), they appear sharper and higher ( and ).
-
-
2-Chlorothiazole:
-
Absence of N-H: The spectrum is "clean" in the
region. -
C-H Stretches: Weak aromatic C-H stretching vibrations appear just above
(typically ).[2] -
Diagnostic: If you see any strong, broad absorption above
, you have amine contamination or the amine product.
-
Zone II: The Double Bond Region ( )
-
2-Aminothiazole:
-
N-H Scissoring (Bending): A strong deformation band (
) appears near . -
Ring Vibrations: The C=N ring stretch often overlaps with the N-H bend, creating a complex, intense envelope in this region.
-
-
2-Chlorothiazole:
-
Ring Breathing: Skeletal vibrations (
, ) occur in the range. -
Differentiation: The 2-chloro spectrum lacks the high-intensity deformation band at
seen in the amine (unless water is present).
-
Zone III: The Fingerprint Region ( )
-
2-Aminothiazole:
-
C-N Exocyclic Stretch: A strong band usually found between
. This confirms the attachment of the nitrogen to the aromatic ring.
-
-
2-Chlorothiazole:
Comparative Data Summary
| Spectral Feature | 2-Aminothiazole (Target) | 2-Chlorothiazole (Precursor) | Mechanistic Cause |
| Strong, Broad Doublet ( | Absent | Primary amine H-bonding vs. Halogen | |
| Weak ( | Weak ( | ||
| Medium-Strong ( | Absent | Scissoring deformation of | |
| Strong ( | Absent | ||
| Absent | Strong ( | Heavy atom (Cl) vibration |
Experimental Protocol: Ensuring Data Integrity
To ensure the spectra are valid and free from artifacts (like atmospheric water or sample degradation), follow this protocol.
Method A: ATR (Attenuated Total Reflectance) -- Recommended
Best for rapid screening of solids and neat liquids.
-
Crystal Cleaning: Clean the diamond/ZnSe crystal with isopropanol. Validation: Run a background scan. It must be flat. Any peaks at
(OH) or (CH) indicate contamination. -
Sample Application:
-
Solid (2-Amino): Place ~5 mg of powder. Apply high pressure to ensure contact.
-
Liquid (2-Chloro): Place 1 drop. Cover to prevent evaporation if volatile.
-
-
Acquisition: 16-32 scans at
resolution. -
Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences at high vs. low wavenumbers.
Method B: KBr Pellet -- For High-Resolution Solid State Analysis
Best for observing detailed H-bonding networks in 2-aminothiazole.
-
Ratio: Mix 1-2 mg sample with 200 mg dry KBr (spectroscopic grade).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is formed. Caution: Do not over-grind 2-aminothiazole as it absorbs moisture rapidly.
-
Pressing: Press at 8-10 tons for 2 minutes to form a transparent disk.
-
Validation: If the pellet is opaque/white, light scattering will distort the baseline (sloping baseline). Regrind and repress.
Decision Logic & Workflow
The following diagram illustrates the logical flow for identifying the compound based on spectral features.
Figure 1: Step-by-step decision tree for distinguishing 2-aminothiazole from 2-chlorothiazole using IR spectral markers.
References
-
PubChem. (2025).[5] 2-Chlorothiazole Compound Summary. National Library of Medicine. [Link]
-
NIST. (2025). Benzothiazole, 2-chloro- Infrared Spectrum (Analogous Heteroaromatic C-Cl Data). NIST Chemistry WebBook, SRD 69. [Link]
-
SDBS. (2024). Spectral Database for Organic Compounds. SDBS No. 2784 (2-Aminothiazole). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Yankova, R. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal, 2, 1-8. (Provides calculated and experimental assignments for 2-aminothiazole). [Link]
Sources
Bioisosteric Replacement of 2-Chlorothiazole in Drug Design: A Comparative Guide
The 2-chlorothiazole moiety is a privileged scaffold in medicinal chemistry, frequently embedded in molecules ranging from anti-inflammatory agents to antiviral protease inhibitors[1][2]. Its unique physicochemical profile—combining the electron-withdrawing nature of chlorine, the hydrogen-bond accepting capacity of nitrogen, and the polarizability of sulfur—makes it highly effective for occupying hydrophobic pockets and forming halogen bonds. However, over-reliance on this scaffold often introduces metabolic liabilities, suboptimal aqueous solubility, and potential off-target toxicities.
This guide provides an objective, data-driven comparison of 2-chlorothiazole against its leading bioisosteric alternatives, detailing the causality behind these structural shifts and the self-validating protocols required to evaluate them.
Comparative Analysis of Bioisosteric Alternatives
Oxazole and Isoxazole Cores (Antiviral & Agrochemical Applications)
Replacing the sulfur atom of 2-chlorothiazole with oxygen (yielding an oxazole or isoxazole) fundamentally alters the ring's dihedral angle and electron density. In the development of SARS-CoV-2 Main Protease (Mpro) inhibitors, researchers synthesized oxazole analogs (e.g., MC11) to compare against 2-chlorothiazole derivatives (e.g., AD06)[2]. While the 2-chlorothiazole compound AD06 demonstrated potent Mpro inhibition (comparable to Nirmatrelvir), the oxazole bioisosteres offered distinct advantages in modulating the spatial geometry of the N-chain, thereby influencing the molecule's fit within the catalytic pocket[2]. Similarly, in mesoionic pyrido[1,2-a]pyrimidine compounds, replacing 2-chlorothiazole with an isoxazole ring improved the safety profile, specifically enhancing tolerance in non-target species like honeybees while maintaining target efficacy[3].
Pyrazole and Benzothiophene Scaffolds (Anti-inflammatory Targets)
In cyclooxygenase-2 (COX-2) inhibitor design, the 2-chlorothiazole group has been systematically compared with pyrazole and benzothiophene moieties. Derivatives incorporating a 2-chlorothiazole or benzothiophen-2-yl group demonstrated potent dual anti-inflammatory activities against COX-2 and 5-LOX[1]. However, pyrazole bioisosteres often yield higher aqueous solubility and can be fine-tuned to interact selectively with key amino acid residues (like Arg106 and Tyr341) via ionic and hydrogen bonds, reducing the cardiovascular risks associated with highly lipophilic thiazole-based coxibs[1].
Substituted Phenyl Rings (GPCR Antagonists)
For human P2Y2 receptor antagonists, replacing the thiazole ring with a 1,3,5-trisubstituted phenyl ring simplifies synthetic pathways and expands the structure-activity relationship (SAR) landscape. This bioisosteric shift allows for the attachment of fluorescent conjugates or acyl tetrazole groups, facilitating the creation of molecular probes without compromising receptor antagonism[4].
Logic of 2-chlorothiazole bioisosteric replacement in drug design.
Quantitative Performance Comparison
The following table synthesizes the performance metrics of 2-chlorothiazole against its structural alternatives across various therapeutic targets.
| Scaffold / Bioisostere | Target / Application | Key Performance Metric | Advantage over 2-Chlorothiazole |
| 2-Chlorothiazole (AD06) | SARS-CoV-2 Mpro | IC50 ≈ Nirmatrelvir | Baseline high potency and lipophilic fit[2] |
| Oxazole (MC11) | SARS-CoV-2 Mpro | Altered N-chain geometry | Improved H-bond acceptor profile[2] |
| Isoxazole | Mesoionic Insecticides | High target mortality | Enhanced safety and tolerance in honeybees[3] |
| Pyrazole | COX-2 / 5-LOX | IC50 = 0.01–0.4 μM | Superior aqueous solubility; reduced CV risk[1] |
| 1,3,5-Trisubstituted Phenyl | P2Y2 Receptor | Retained Antagonism | Enables fluorescent conjugation for probing[4] |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of thiazole/oxazole bioisosteres.
Protocol 1: Synthesis of Thiazole/Oxazole Carboxamide Bioisosteres
Objective : Synthesize the core scaffold via ester saponification and subsequent amide coupling.
-
Saponification : Dissolve the methyl ester precursor (e.g., methyl 2-chlorothiazole-4-carboxylate) in a 1:3 (v/v) mixture of Tetrahydrofuran (THF) and 0.8 M aqueous LiOH at 0 °C[2].
-
Causality : The biphasic THF/water system ensures the lipophilic ester remains in solution while the hydroxide nucleophile attacks the carbonyl. Performing this at 0 °C prevents the degradation of the sensitive heterocyclic ring.
-
-
Acidification : After stirring for 2 hours at room temperature, cool the mixture back to 0 °C and adjust the pH to ~4 using 1 N HCl[2].
-
Causality : Careful acidification protonates the carboxylate to form the free carboxylic acid, which precipitates out of the aqueous layer. This acts as a self-purifying step, allowing for isolation via simple vacuum filtration and bypassing yield-reducing silica gel chromatography.
-
-
Amide Coupling : React the isolated carboxylic acid with the desired amine using HATU and DIPEA in anhydrous DMF.
-
Causality : HATU is selected over traditional carbodiimides (like DCC) because it generates a highly reactive active ester intermediate, minimizing the epimerization of chiral centers, which is critical in peptidomimetic synthesis.
-
Protocol 2: FRET-Based Biochemical Assay for Protease Inhibition
Objective : Determine the IC50 of the synthesized bioisosteres against target proteases (e.g., SARS-CoV-2 Mpro).
-
Buffer Preparation : Prepare an assay buffer containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Causality : DTT (Dithiothreitol) is a critical inclusion; it maintains the catalytic cysteine residue of the protease in a reduced state. Without DTT, oxidative dimerization of the enzyme leads to false-positive inhibition readouts.
-
-
Enzyme-Inhibitor Incubation : Incubate the recombinant protease (200 nM final concentration) with varying concentrations of the bioisostere for 30 minutes at 37 °C[2].
-
Causality : Pre-incubation is necessary for covalent or slow-binding inhibitors (common with 2-chlorothiazole derivatives) to reach thermodynamic equilibrium with the enzyme before the substrate is introduced.
-
-
Substrate Addition & Readout : Add the FRET substrate and measure fluorescence continuously (Ex: 340 nm, Em: 490 nm) for 10 minutes.
-
Causality : Continuous kinetic reading (measuring initial velocity,
) is far more accurate than a single-point endpoint assay, as it accounts for any compound auto-fluorescence or inner-filter effects—a self-validating control essential when testing highly conjugated heterocyclic bioisosteres.
-
Self-validating experimental workflow for screening bioisosteric drug candidates.
References
-
[1] Title: Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors | Source: NIH | URL: 1
-
[2] Title: Copyright Undertaking - PolyU Electronic Theses | Source: The Hong Kong Polytechnic University | URL: 2
-
[3] Title: Isoxazole-Based Optimization of Pyrido[1,2-a]pyrimidine Mesoionic Compounds for Discovering Aphicidal Molecules Tolerated by Honeybees | Source: Semantic Scholar | URL: 3
-
[4] Title: Synthesis and Evaluation of the First Fluorescent Antagonists of the Human P2Y2 Receptor Based on AR-C118925 | Source: Semantic Scholar | URL: 4
Sources
Safety Operating Guide
2-Chloro-5-isopropylthiazole proper disposal procedures
Title: Definitive Guide to the Safe Handling and Disposal of 2-Chloro-5-isopropylthiazole
Executive Summary 2-Chloro-5-isopropylthiazole (and its esterified derivatives, such as methyl 2-chloro-5-isopropylthiazole-4-carboxylate) is a critical heterocyclic building block utilized extensively in medicinal chemistry for the synthesis of antihistamines, antiacetylcholinergics, and DNA minor groove binders[1],[2]. While highly valuable in drug development, the presence of the chlorine atom on the thiazole ring fundamentally alters its environmental hazard profile. This guide provides authoritative, step-by-step logistical and operational procedures for the safe neutralization, segregation, and disposal of 2-chloro-5-isopropylthiazole waste streams.
Physicochemical & Hazard Profile
To effectively manage waste, operators must first understand the quantitative hazard profile of the substance. The table below summarizes the critical data for the standard ester derivative of 2-chloro-5-isopropylthiazole.
| Property | Value / Description |
| Chemical Name | Methyl 2-chloro-5-isopropylthiazole-4-carboxylate |
| CAS Number | 81569-27-9,[3] |
| Physical State | Solid / Viscous Oil (ambient conditions) |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
| Waste Classification | Halogenated Organic Waste[4],[5] |
| Incompatibilities | Strong oxidizing agents, strong bases, alkali metals[4],[5] |
The Mechanistic Logic of Segregation (Why Halogenated Waste is Different)
In laboratory waste management, not all organic solvents are created equal. Non-halogenated solvents (like ethanol or acetone) possess high BTU (British Thermal Unit) values and are routinely sent to cement kilns for "fuel blending"—a cost-effective, energy-recovering disposal method[6],[7].
However, 2-chloro-5-isopropylthiazole cannot be processed this way. The causality is rooted in its chemical structure:
-
Combustion Byproducts: When chlorinated heterocycles are burned at standard kiln temperatures, they do not rapidly break down into carbon dioxide and water. Instead, they generate highly corrosive hydrogen chloride (HCl) gas and risk forming highly toxic polychlorinated dioxins[8],[6].
-
EPA/RCRA Mandates: Environmental Protection Agency (EPA) regulations dictate that halogenated solvent waste must be routed to specialized high-temperature chemical incinerators[8]. These facilities operate at extreme temperatures (>1,200 °C) and are equipped with caustic scrubbers to neutralize hydrohalic acids before they reach the atmosphere[6].
-
The Contamination Penalty: If 2-chloro-5-isopropylthiazole is inadvertently mixed with a non-halogenated waste stream, the entire container becomes contaminated. Standard protocols dictate that any organic waste containing more than 1% to 2% halogens must be reclassified and priced as halogenated waste, exponentially increasing disposal costs[4],[9],[7].
Standard Operating Procedure: Laboratory-Scale Waste Processing
This step-by-step protocol outlines the immediate operational plan for processing post-reaction mixtures containing 2-chloro-5-isopropylthiazole.
Phase 1: Quenching and Extraction
-
Quench Reactive Intermediates: In a certified fume hood, slowly add a weak aqueous acid (e.g., 1M HCl) or saturated ammonium chloride to the reaction mixture to neutralize any residual reactive bases or unreacted nucleophiles.
-
Phase Separation: Extract the aqueous mixture using an appropriate solvent. Critical Operational Note: Even if a non-halogenated extraction solvent (such as Ethyl Acetate) is used, the dissolved chlorinated thiazole dictates that the resulting organic layer must be treated as halogenated waste[9].
-
Volume Reduction (Optional but Recommended): To minimize hazardous waste volume, concentrate the organic layer using a rotary evaporator. The distilled solvent (if pure and non-halogenated) can be routed to standard waste, leaving only the concentrated halogenated thiazole residue for specialized disposal.
Phase 2: Packaging and Segregation 4. Primary Containment: Transfer the concentrated waste into a chemically compatible, vented High-Density Polyethylene (HDPE) container. Causality: Halogenated compounds can degrade certain standard plastics over time; HDPE provides superior chemical resistance and prevents structural failure[4]. Liquid waste containers should never be filled to more than 75% capacity to allow for vapor expansion[5]. 5. Labeling: Immediately affix a GHS-compliant waste label. Explicitly check the box for "Halogenated Organic Waste" and list "2-Chloro-5-isopropylthiazole" along with the primary solvent carrier. Accurate chemical identification is legally required for Treatment, Storage, and Disposal Facilities (TSDFs) to calculate the required caustic scrubber capacity[8],[4]. 6. Secondary Containment & Storage: Place the HDPE container in a secondary containment tray within a ventilated flammable storage cabinet. Ensure it is strictly segregated from incompatible streams, particularly inorganic acids and strong bases, which can trigger violent reactions[9],[5].
Waste Routing Decision Tree
To prevent cross-contamination and ensure regulatory compliance, follow the decision matrix below when routing 2-chloro-5-isopropylthiazole waste.
Figure 1: Decision tree for the segregation and disposal routing of 2-chloro-5-isopropylthiazole.
Regulatory Compliance & Final Disposal
Under the Resource Conservation and Recovery Act (RCRA) and equivalent international frameworks, the generator retains "cradle-to-grave" liability for hazardous waste[4].
-
Manifesting: When preparing 2-chloro-5-isopropylthiazole for pickup, ensure the uniform hazardous waste manifest accurately reflects the presence of chlorinated heterocycles.
-
Vendor Selection: Verify that your contracted waste vendor utilizes permitted chemical incinerators equipped with wet scrubbers designed for hydrohalic acid neutralization, rather than standard industrial furnaces[6],[7].
References
Sources
- 1. Synthesis of Organic Bases. VIII [jstage.jst.go.jp]
- 2. Methyl 5-isopropylthiazole-4-carboxylate|81569-25-7 [benchchem.com]
- 3. 81569-27-9 Cas No. | Methyl 2-chloro-5-isopropylthiazole-4-carboxylate | Matrix Scientific [matrixscientific.com]
- 4. ethz.ch [ethz.ch]
- 5. nipissingu.ca [nipissingu.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. generalkinematics.com [generalkinematics.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. mn.uio.no [mn.uio.no]
Personal protective equipment for handling 2-Chloro-5-isopropylthiazole
Executive Summary & Context
2-Chloro-5-isopropylthiazole (CAS 35556-06-0) is a critical heterocyclic intermediate, primarily utilized in the synthesis of the HIV protease inhibitor Ritonavir [1, 2]. While often handled routinely in process chemistry, its structural composition—a halogenated thiazole ring with a lipophilic isopropyl chain—presents specific permeation and sensitization risks that are frequently underestimated in standard safety data sheets (SDS).
The Core Danger: This compound combines the skin-penetrating properties of small lipophilic alkyl groups with the sensitizing and corrosive potential of halogenated heterocycles. Standard laboratory latex gloves offer negligible protection against this class of compounds.
This guide replaces generic safety advice with a field-validated operational protocol designed to protect researcher health and ensure the integrity of pharmaceutical impurity profiles (e.g., preventing NITMA formation risks associated with cross-contamination) [3].
Hazard Analysis & Risk Assessment
Before selecting PPE, we must understand the "Why" behind the protection.
| Hazard Class | Mechanism of Action | Operational Implication |
| Skin Corrosion/Irritation | Reactive C-Cl bond allows for alkylation/acylation of skin proteins. | Zero-tolerance for skin contact. Immediate decon required upon splash. |
| Eye Damage (Cat 1/2) | Corrosive nature of the thiazole ring at high concentrations. | Safety glasses are insufficient; Goggles or Face Shields are mandatory for neat liquid handling. |
| Sensitization | Thiazoles are known haptens; repeated exposure can lead to permanent allergic dermatitis. | Respiratory protection (Fume Hood) is critical to prevent mucosal sensitization. |
| Aquatic Toxicity | Halogenated heterocycles persist in aquatic environments. | Strict segregation of liquid waste (Halogenated Organic). |
Data extrapolated from structural analogs and Ritonavir synthesis safety data [1, 4].
PPE Selection Matrix
The following PPE standards are non-negotiable for handling 2-Chloro-5-isopropylthiazole.
Hand Protection (The Critical Control Point)
-
Standard Latex: ❌ FORBIDDEN . Permeation breakthrough occurs in <2 minutes.
-
Standard Nitrile (4 mil): ⚠️ Splash Only . Use only for handling sealed containers.
-
High-Grade Nitrile (5-8 mil) or Laminate: ✅ REQUIRED for active synthesis.
| Task | Primary Glove Layer | Secondary Glove Layer | Rationale |
| Receiving/Storage | Nitrile (5 mil) | None | Protection against trace residue on outer packaging. |
| Weighing/Aliquot | Silver Shield / laminate (if neat) OR High-Grade Nitrile (8 mil) | Nitrile (4 mil) - Outer | Laminate resists permeation; outer nitrile provides grip and can be stripped if contaminated. |
| Reaction Setup | High-Grade Nitrile (5 mil+) | Nitrile (Extended Cuff) | Double-gloving ensures a clean inner layer when doffing contaminated outer gloves. |
| Spill Cleanup | Butyl Rubber or Silver Shield | Nitrile (Underliner) | Maximum chemical resistance required for bulk exposure. |
Eye & Body Protection[1][2][3]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: If working with >100mL under pressure or heat, add a Face Shield.
-
Body: Lab coat (100% Cotton or Nomex). Synthetic blends (polyester) should be avoided due to potential flammability of reaction solvents often used with this intermediate (e.g., THF, Toluene).
-
Respiratory: All handling must occur within a certified Chemical Fume Hood. If hood access is impossible (e.g., maintenance), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required [4].
Operational Workflow: Step-by-Step
This protocol ensures a "Self-Validating" safety system where every step includes a check to prevent failure.
Phase 1: Engineering Pre-Flight
-
Hood Check: Verify sash height is at the safe working level. Check magnehelic gauge or airflow monitor (Target: 80–100 fpm face velocity).
-
Decon Station: Prepare a beaker of 10% aqueous sodium bicarbonate or dilute bleach near the work area (for immediate tool neutralization).
-
Waste Setup: Ensure a "Halogenated Organic Waste" container is open and accessible inside the hood before starting.
Phase 2: Active Handling (Synthesis/Transfer)
-
The "Clean-Dirty" Rule: Designate one hand (usually non-dominant) as "Dirty" (handling the reagent bottle) and one as "Clean" (handling the spatula/pipette).
-
Transfer:
-
Solids: Use a disposable anti-static weighing boat. Do not return excess to the stock bottle.
-
Liquids: Avoid pouring. Use a glass pipette or chemically resistant syringe (glass/PP) to withdraw the liquid.
-
-
Immediate Decon: Immediately place used pipettes/spatulas into the neutralization beaker prepared in Phase 1. Do not place them directly on the benchtop.
Phase 3: Post-Work & Disposal
-
Primary Waste: Dispose of reaction mixtures into Halogenated Waste .
-
Solid Waste: Contaminated gloves and paper towels must go into Hazardous Solid Waste , not regular trash.
-
Glove Doffing:
-
Strip outer gloves inside the hood.
-
Inspect inner gloves for discoloration (yellowing indicates permeation).
-
Wash hands with soap and water immediately after removing inner gloves.
-
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound.
Figure 1: Operational decision tree for PPE selection and handling based on physical state and concentration.
Emergency Response Protocol
In case of Skin Exposure:
-
Doff: Immediately remove contaminated gloves/clothing.
-
Flush: Wash affected area with soap and tepid water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they increase skin absorption.
-
Report: Consult SDS and seek medical attention if irritation persists.
In case of Spill (>10 mL):
-
Evacuate: Clear the immediate area.
-
Ventilate: Ensure fume hood sash is lowered; increase ventilation if possible.
-
Absorb: Use a Universal Chemical Spill Kit (vermiculite or polypropylene pads). Do not use paper towels for bulk liquid spills (fire risk if flammable solvents are present).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123040, 2-Chloro-5-isopropylthiazole. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2024).[1] Control of Nitrosamine Impurities in Human Drugs (Relating to Ritonavir Intermediates). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
